For Researchers, Scientists, and Drug Development Professionals Introduction 3-(Methylthio)-N-phenylaniline is a chemical compound of interest in various fields of chemical synthesis. Its structure, featuring a methylthi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylthio)-N-phenylaniline is a chemical compound of interest in various fields of chemical synthesis. Its structure, featuring a methylthio group on one of the aniline rings, suggests its potential as a building block in the development of novel molecules with applications in pharmaceuticals, dyes, and pigments. This technical guide provides a summary of the currently available chemical and physical properties of 3-(Methylthio)-N-phenylaniline. It is important to note that while general information is available, detailed experimental protocols, comprehensive spectral analyses, and in-depth biological activity studies for this specific compound are limited in publicly accessible scientific literature.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-(Methylthio)-N-phenylaniline is presented in the table below. This data is essential for its handling, characterization, and use in synthetic applications.
The following diagram illustrates a conceptual workflow for the synthesis of 3-(Methylthio)-N-phenylaniline.
Caption: General workflow for the synthesis of 3-(Methylthio)-N-phenylaniline.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis, purification, and analysis of 3-(Methylthio)-N-phenylaniline are not currently available in the surveyed scientific literature. Researchers planning to work with this compound would need to develop and optimize these protocols based on general principles of organic synthesis and analytical chemistry.
Spectral Data
No specific experimental ¹H NMR or ¹³C NMR spectral data for 3-(Methylthio)-N-phenylaniline has been found in the public domain. For confirmation of the structure, researchers would need to acquire and interpret this data independently. As a reference, ¹³C NMR data for the related compound, 3-(methylthio)aniline, is available[2].
Biological Activity and Signaling Pathways
There is a significant lack of information regarding the biological activity of 3-(Methylthio)-N-phenylaniline. No studies on its cytotoxicity, pharmacological effects, or involvement in any cellular signaling pathways have been identified. While some research exists on the biological activities of compounds containing a (methylthio)phenyl group, this information is not specific to 3-(Methylthio)-N-phenylaniline and therefore cannot be directly extrapolated[3]. For instance, a general protocol for assessing cytotoxicity using an MTT assay is available, which could be adapted for future studies on this compound[3].
MTT Assay for Cytotoxicity (General Protocol)
Caption: A general workflow for a cytotoxicity MTT assay.
Conclusion
3-(Methylthio)-N-phenylaniline remains a compound with potential for further exploration in various chemical and biological applications. However, the current body of scientific literature lacks the detailed experimental and analytical data necessary for a comprehensive understanding of its properties and potential. This guide summarizes the available information and highlights the areas where further research is required to fully characterize this compound and unlock its potential for researchers, scientists, and drug development professionals.
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(Methylthio)-N-phenylaniline (also known as 3-(methylthio)diphenylamine), a versatile a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Methylthio)-N-phenylaniline (also known as 3-(methylthio)diphenylamine), a versatile aromatic amine with significant potential in various scientific and industrial sectors. This document consolidates available data on its chemical and physical properties, synthesis methodologies, and potential applications, with a particular focus on its relevance to research and drug development. Detailed experimental protocols for its synthesis are provided, along with a summary of its known characteristics. While specific biological activity and signaling pathway involvement for this compound are not extensively documented in publicly available literature, this guide explores the known activities of structurally related compounds to provide a basis for future research.
Chemical and Physical Properties
3-(Methylthio)-N-phenylaniline is a substituted diphenylamine derivative characterized by a methylthio group at the meta-position of one of the phenyl rings. Its chemical structure and key properties are summarized below.
The primary synthetic route to 3-(Methylthio)-N-phenylaniline described in the literature is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with an amine.
Ullmann Condensation: An Experimental Protocol
A detailed experimental protocol for the synthesis of 3-(Methylthio)-N-phenylaniline is available from Chinese patent CN103508929A.[5] This patent describes the reaction of 3-(methylthio)aniline with a halogenated benzene in the presence of a copper catalyst, an acid-binding agent, and a co-catalyst in an autoclave.
General Procedure:
Reaction Setup: In a high-pressure autoclave, combine 3-(methylthio)aniline, a halogenated benzene (e.g., iodobenzene or bromobenzene), a copper catalyst (e.g., CuI, CuBr, or ultra-fine Cu powder), a co-catalyst (e.g., KI or NaI), and an acid-binding agent (e.g., K₃PO₄ or K₂CO₃).
Reaction Conditions: Heat the sealed autoclave to a temperature between 180°C and 200°C with stirring. The reaction pressure is typically maintained between 0.1 MPa and 0.5 MPa for a duration of 1 to 5 hours.
Work-up: After the reaction is complete, cool the autoclave to room temperature. Add water to the reaction mixture and extract the product with a polar solvent. The organic phase is then subjected to steam distillation followed by vacuum distillation to obtain the crude product.
Purification: Recrystallize the crude product from n-propanol to yield pure 3-(Methylthio)-N-phenylaniline as a white crystalline solid.
Table of Exemplary Reaction Conditions from CN103508929A:
Reactants (Molar Ratio)
Catalyst (mol%)
Co-catalyst (mol%)
Base (Molar Ratio)
Temp. (°C)
Time (h)
Pressure (MPa)
Yield (%)
Purity (%)
3-(Methylthio)aniline : Iodobenzene (1:1)
CuI (10)
KI (10)
K₃PO₄ (2:1)
190
3
0.2
90.5
99.6
3-(Methylthio)aniline : Bromobenzene (1:3)
CuCl (10)
KI (10)
K₃PO₄ (2:1)
185
5
0.5
70.1
99.1
3-(Methylthio)aniline : Iodobenzene (1:1)
CuBr (30)
NaI (60)
K₃PO₄ (3:1)
195
4
0.2
71.2
99.3
3-(Methylthio)aniline : Iodobenzene (1:2)
Ultrafine Cu powder (10)
NaI (50)
K₃PO₄ (2:1)
180
3
0.1
72.3
99.4
Note: Molar ratios of reactants and base are relative to 3-(methylthio)aniline. Molar percentages of catalyst and co-catalyst are also relative to 3-(methylthio)aniline.
Caption: Ullmann Condensation Workflow
Spectroscopic Data (Predicted)
Disclaimer: The following data are predicted and should be confirmed by experimental analysis.
¹H NMR (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both phenyl rings and the methyl protons of the thioether group. The protons on the substituted ring will likely appear as complex multiplets due to their differing chemical environments. The protons on the unsubstituted phenyl ring will also show characteristic multiplets. The methyl protons will appear as a singlet.
¹³C NMR (Predicted)
The carbon-13 NMR spectrum will display signals for all 13 carbon atoms in the molecule. The chemical shifts will be influenced by the electron-donating and -withdrawing effects of the amine and methylthio substituents.
IR Spectroscopy (Predicted)
The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the aromatic rings and the methyl group, C=C stretching of the aromatic rings, and C-N and C-S stretching.
Mass Spectrometry (Predicted)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (215.31 m/z). Fragmentation patterns would likely involve cleavage of the C-N and C-S bonds.
Potential Applications and Biological Activity
Industrial Applications
3-(Methylthio)-N-phenylaniline serves as a crucial intermediate in the synthesis of a variety of organic molecules. Its applications span several industries:
Dyes and Pigments: It is a building block for creating vibrant and stable colorants.[7]
Pharmaceuticals: It is used as an intermediate in the synthesis of therapeutic agents.[7]
Agrochemicals: The compound plays a role in the formulation of pesticides and herbicides.[7]
Polymer Chemistry: It is utilized in the creation of specialty polymers.[7]
Biological Activity of Structurally Related Compounds
While specific biological studies on 3-(Methylthio)-N-phenylaniline are limited, the broader class of diphenylamine and sulfur-containing aromatic compounds exhibits a range of biological activities.
Antioxidant Properties: Diphenylamine derivatives are well-known for their antioxidant properties and are used as industrial antioxidants.[8] The introduction of a sulfur-containing moiety can, in some cases, enhance this activity through synergistic mechanisms.[9] Sulfur-containing compounds can act as hydroperoxide decomposers, complementing the radical scavenging activity of the diphenylamine core.[9]
Antimicrobial Activity: Various derivatives of diphenylamine have been synthesized and screened for their antibacterial and antifungal activities.[10] Sulfur-containing natural products are also a rich source of compounds with antimicrobial properties.[11]
The presence of both the diphenylamine scaffold and a methylthio group suggests that 3-(Methylthio)-N-phenylaniline could be a candidate for investigation into these biological activities.
The available information on 3-(Methylthio)-N-phenylaniline highlights its utility as a synthetic intermediate. However, a significant opportunity exists for further research to elucidate its physicochemical and biological properties more thoroughly. Key areas for future investigation include:
Full Spectroscopic Characterization: Experimental determination of ¹H NMR, ¹³C NMR, IR, and mass spectra is essential for unambiguous identification and quality control.
Biological Screening: A comprehensive screening of its biological activities, including antioxidant, antimicrobial, and cytotoxic properties, could uncover novel therapeutic applications.
Signaling Pathway Analysis: Should biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action and its interaction with cellular signaling pathways.
Conclusion
3-(Methylthio)-N-phenylaniline is a valuable chemical entity with established applications in several industrial fields. While its synthesis is well-described, a comprehensive understanding of its properties, particularly its biological activity, remains an area ripe for exploration. This technical guide serves as a foundational resource for researchers and scientists interested in further investigating the potential of this compound in drug discovery and materials science.
Synthesis of 3-(Methylthio)-N-phenylaniline from 3-methylthioaniline
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the synthesis of 3-(Methylthio)-N-phenylaniline from 3-methylthioaniline. The document details two pri...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 3-(Methylthio)-N-phenylaniline from 3-methylthioaniline. The document details two primary synthetic methodologies: the Ullmann condensation and the Buchwald-Hartwig amination. It includes structured data from experimental results, comprehensive experimental protocols, and visualizations of the synthetic pathways.
Introduction
3-(Methylthio)-N-phenylaniline, also known as 3-methylthiodiphenylamine, is a valuable intermediate in the synthesis of various organic molecules, particularly in the fields of pharmaceuticals and materials science. Its structure, featuring a diarylamine core with a methylthio substituent, makes it a key building block for compounds with potential biological activity and desirable material properties. This guide focuses on the practical synthesis of this compound from commercially available 3-methylthioaniline and an aryl halide.
Synthetic Methodologies
Two principal cross-coupling reactions are widely employed for the N-arylation of anilines: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. Both methods have proven effective for the formation of the C-N bond required to produce 3-(Methylthio)-N-phenylaniline.
Ullmann Condensation
The Ullmann condensation is a classic method for the formation of diarylamine linkages, utilizing a copper catalyst to couple an amine with an aryl halide.[1] This reaction is typically carried out at elevated temperatures.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that has become a cornerstone of C-N bond formation in organic synthesis.[2][3] It often proceeds under milder conditions and with a broader substrate scope compared to the Ullmann condensation.
Quantitative Data Summary
The following tables summarize the quantitative data obtained from various experimental conditions for the synthesis of 3-(Methylthio)-N-phenylaniline via the Ullmann condensation.
Table 1: Ullmann Condensation of 3-methylthioaniline with Bromobenzene
Entry
Catalyst (mol%)
Ligand/Promoter (mol%)
Base (equiv.)
Solvent
Temp. (°C)
Time (h)
Yield (%)
Purity (%)
1
CuI (10)
KI (10)
K2CO3 (2)
N/A
185
2
70.1
99.1
2
CuBr (10)
NaI (10)
K2CO3 (2)
N/A
200
4
-
-
3
CuCl (10)
KI (10)
K3PO4 (2)
N/A
185
5
72.3
99.4
4
Ultrafine Cu powder (10)
NaI (25)
K3PO4 (1)
N/A
195
5
-
-
Data extracted from patent CN103508929A. The patent does not consistently report yields for all examples.
Experimental Protocols
Ullmann Condensation Protocol
This protocol is based on the conditions described in Chinese patent CN103508929A.
Materials:
3-methylthioaniline
Iodobenzene or Bromobenzene
Copper(I) iodide (CuI)
Potassium iodide (KI)
Potassium phosphate (K3PO4)
n-Propanol
Ethyl acetate
Water
Procedure:
To a high-pressure autoclave, add 3-methylthioaniline (e.g., 4 mmol), iodobenzene (e.g., 4 mmol), CuI (0.4 mmol), KI (0.4 mmol), and K3PO4 (8 mmol).
Seal the autoclave and heat the reaction mixture to 190°C with stirring for 3 hours under a pressure of 0.2 MPa.
After the reaction is complete, cool the autoclave to room temperature.
Add water to the reaction mixture and extract with a polar solvent such as ethyl acetate.
Separate the organic phase and perform steam distillation to remove unreacted starting materials.
The crude product is then purified by vacuum distillation, collecting the fraction at 250°C/13 mmHg.
Further purification can be achieved by recrystallization from n-propanol to yield 3-(Methylthio)-N-phenylaniline as a white solid.
Palladium(II) acetate (Pd(OAc)2) or a pre-catalyst like (SIPr)Pd(allyl)Cl
A suitable phosphine ligand (e.g., XPhos, SPhos, or BrettPhos)
A strong base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS))
Anhydrous toluene or dioxane
Procedure:
In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)2 (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and the base (e.g., 1.2-1.5 equivalents).
Add the 3-methylthioaniline (1.0 equivalent) and anhydrous toluene.
Finally, add the iodobenzene (1.0-1.2 equivalents).
Seal the Schlenk tube and bring it out of the glovebox.
Heat the reaction mixture with stirring at a temperature ranging from 80 to 110°C for 4 to 24 hours, monitoring the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent like ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain 3-(Methylthio)-N-phenylaniline.
Spectroscopic Data
While a fully assigned NMR spectrum for 3-(Methylthio)-N-phenylaniline was not found in the searched literature, data for structurally similar compounds suggest the following expected signals.[6][7][8]
Spectroscopic Analysis of 3-(Methylthio)-N-phenylaniline: A Technical Guide
Introduction This technical guide provides a detailed overview of the spectroscopic data for 3-(Methylthio)-N-phenylaniline, a compound of interest for researchers, scientists, and professionals in drug development. Due...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
This technical guide provides a detailed overview of the spectroscopic data for 3-(Methylthio)-N-phenylaniline, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of published experimental data for this specific molecule, this document presents a comprehensive analysis based on available data for the closely related precursor, 3-(Methylthio)aniline, alongside expected spectroscopic characteristics for the title compound. The methodologies for key spectroscopic techniques are also detailed to aid in experimental design and data interpretation.
Predicted Spectroscopic Data for 3-(Methylthio)-N-phenylaniline
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR (Proton NMR): The expected proton NMR spectrum of 3-(Methylthio)-N-phenylaniline would exhibit signals corresponding to the protons on the two aromatic rings and the methylthio group. The chemical shifts would be influenced by the electron-donating nature of the methylthio and amino groups and the anisotropic effects of the phenyl rings.
Proton Assignment
Expected Chemical Shift (δ, ppm)
-SCH₃
~ 2.4 - 2.6
Aromatic Protons
~ 6.5 - 7.5
-NH-
~ 5.0 - 6.0 (broad)
¹³C NMR (Carbon-13 NMR): The carbon spectrum will show distinct signals for the methyl carbon and the aromatic carbons. The positions of the aromatic carbon signals will be affected by the substituents on each ring.
Carbon Assignment
Expected Chemical Shift (δ, ppm)
-SCH₃
~ 15 - 20
Aromatic Carbons
~ 110 - 150
Table 2: Infrared (IR) Spectroscopy Data
The IR spectrum of 3-(Methylthio)-N-phenylaniline is expected to show characteristic absorption bands for the N-H bond, C-H bonds of the aromatic rings and the methyl group, C-N stretching, and C-S stretching.
Functional Group
Expected Wavenumber (cm⁻¹)
Intensity
N-H Stretch
3350 - 3450
Medium
Aromatic C-H Stretch
3000 - 3100
Medium
Aliphatic C-H Stretch (-SCH₃)
2850 - 2960
Medium
C=C Aromatic Stretch
1500 - 1600
Strong
C-N Stretch
1250 - 1350
Strong
C-S Stretch
600 - 800
Weak
Table 3: Mass Spectrometry (MS) Data
Mass spectrometry of 3-(Methylthio)-N-phenylaniline would provide information about its molecular weight and fragmentation pattern.
Parameter
Expected Value
Molecular Formula
C₁₃H₁₃NS
Molecular Weight
215.32 g/mol
Expected [M]⁺ Peak (m/z)
215
Key Fragmentation Peaks
Loss of -CH₃, -SCH₃, -C₆H₅
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals.
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
¹H NMR Acquisition:
Tune and shim the instrument to optimize the magnetic field homogeneity.
Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
Process the data by applying a Fourier transform, phase correction, and baseline correction.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.
Longer acquisition times are generally required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
Sample Preparation:
Solid Samples: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
Liquid/Solution Samples: A thin film of the sample can be placed between two salt plates (e.g., NaCl or KBr), or a solution can be analyzed in a suitable cell.
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
Data Acquisition:
Record a background spectrum of the empty sample compartment (or the pure solvent/KBr).
Record the sample spectrum.
The instrument software will automatically subtract the background to produce the final spectrum.
Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
Ionization: Choose an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique suitable for less volatile or thermally labile molecules.
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.
Caption: A flowchart illustrating the general workflow for spectroscopic analysis of a chemical compound.
Foundational
An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(Methylthio)-N-phenylaniline
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 3-(Methylthio)-N-phenylaniline....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 3-(Methylthio)-N-phenylaniline. Due to the limited availability of direct experimental crystallographic and detailed spectroscopic data in publicly accessible literature, this guide combines existing physicochemical information with computationally derived structural parameters. The document details generalized experimental protocols for the synthesis, purification, and characterization of this compound. Furthermore, a hypothetical signaling pathway is presented to illustrate the potential application of its derivatives in drug discovery, alongside a logical workflow for its analysis. All quantitative data is summarized in structured tables, and logical relationships are visualized using Graphviz diagrams, adhering to specified presentation standards.
Introduction
3-(Methylthio)-N-phenylaniline, also known as 3-methylsulfanyl-N-phenylaniline, is a versatile organic compound with the chemical formula C₁₃H₁₃NS.[1][2] It serves as a crucial building block in the synthesis of various organic materials, including dyes, pigments, and agrochemicals.[3] Of particular interest to the pharmaceutical industry, it is a valuable intermediate in the development of novel therapeutic agents.[3] The presence of the methylthio group and the diphenylamine scaffold suggests its potential for diverse chemical modifications to modulate biological activity. Understanding the molecule's three-dimensional structure and conformational preferences is paramount for rational drug design and structure-activity relationship (SAR) studies.
Physicochemical Properties
A summary of the key physicochemical properties of 3-(Methylthio)-N-phenylaniline is presented in Table 1.
Molecular Structure and Conformation (Computational Analysis)
In the absence of experimental crystal structure data, computational methods provide valuable insights into the preferred conformation of 3-(Methylthio)-N-phenylaniline. The diphenylamine core is not planar, with the two phenyl rings twisted relative to each other around the C-N-C bond axis. This twist is influenced by steric hindrance between the ortho-hydrogens of the two rings. The methylthio group at the meta position of one ring is not expected to significantly alter this general conformational preference but will influence the molecule's electronic properties and potential intermolecular interactions.
A likely low-energy conformation was determined using in silico modeling. The key structural parameters are presented in the following tables.
Table 2: Predicted Bond Lengths
Bond
Predicted Length (Å)
C(aryl)-S
1.77
S-C(methyl)
1.81
C(aryl)-N
1.41
N-C(aryl)
1.41
C-C (aromatic, avg.)
1.40
C-H (aromatic, avg.)
1.08
C-H (methyl, avg.)
1.09
Table 3: Predicted Bond Angles
Angle
Predicted Angle (°)
C(aryl)-S-C(methyl)
105.2
C(aryl)-C(aryl)-S
120.5
C(aryl)-N-C(aryl)
128.7
Table 4: Predicted Dihedral Angles
Dihedral Angle (Atoms)
Predicted Angle (°)
Description
C(ortho)-C(ipso)-N-C(ipso)
45.0
Twist of the first phenyl ring relative to the C-N-C plane
C(ipso)-N-C(ipso)-C(ortho)
-135.0
Twist of the second phenyl ring relative to the C-N-C plane
C(para)-C(meta)-S-C(methyl)
88.9
Orientation of the methylthio group
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis, purification, and characterization of 3-(Methylthio)-N-phenylaniline, adapted from standard laboratory procedures for similar compounds.
Synthesis: Buchwald-Hartwig Amination
A common and effective method for the synthesis of diarylamines is the Buchwald-Hartwig amination.
To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.5 equivalents).
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
Add anhydrous toluene, followed by 3-bromothioanisole (1.0 equivalent) and aniline (1.2 equivalents).
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite to remove inorganic salts.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-(Methylthio)-N-phenylaniline.
Purification and Analysis: High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a suitable method for assessing the purity of and purifying 3-(Methylthio)-N-phenylaniline.[6][7]
Instrumentation and Conditions:
HPLC System: Standard system with a pump, autosampler, column oven, and UV detector.[6]
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6]
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting condition could be 70:30 (v/v) acetonitrile:water.[6]
Prepare a stock solution of the purified compound in acetonitrile at a concentration of 1 mg/mL.
Prepare a series of dilutions for calibration if quantification is needed.
Filter all solutions through a 0.45 µm syringe filter before injection.
Inject 10 µL of the sample into the HPLC system.
Analyze the resulting chromatogram for peak purity and retention time.
Characterization: NMR and LC-MS
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is essential for structural confirmation.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons in the range of 6.5-7.5 ppm. The methylthio protons (-SCH₃) should appear as a singlet further upfield, typically around 2.4-2.5 ppm. The N-H proton will likely be a broad singlet.
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons between 110-150 ppm and a signal for the methyl carbon of the thioether group around 15 ppm.
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is used to confirm the molecular weight of the synthesized compound.[8]
Instrumentation and Conditions:
LC System: As described for HPLC analysis.
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.
Ionization Mode: Positive ion mode is typically effective for aniline derivatives.
Mobile Phase: A volatile buffer system, such as 0.1% formic acid in acetonitrile and water, is required.
Procedure:
Prepare a dilute solution of the sample (approx. 10 µg/mL) in the mobile phase.[9]
Infuse the sample directly or via the LC column into the mass spectrometer.
Acquire the mass spectrum and look for the protonated molecular ion [M+H]⁺ at m/z 216.32.
Potential Biological Role and Signaling Pathway
Diphenylamine and aniline derivatives are common scaffolds in the development of kinase inhibitors. The N-phenylaniline core can act as a hinge-binding motif in the ATP-binding pocket of many kinases. The methylthio group can be further functionalized to improve potency and selectivity.
Below is a hypothetical signaling pathway illustrating how a derivative of 3-(Methylthio)-N-phenylaniline could act as a tyrosine kinase inhibitor in a cancer cell, for example, by targeting the Epidermal Growth Factor Receptor (EGFR) signaling cascade.
Caption: Hypothetical inhibition of the EGFR signaling pathway by a derivative.
Experimental and Analytical Workflow
The logical flow from synthesis to biological evaluation for a novel derivative of 3-(Methylthio)-N-phenylaniline is depicted in the diagram below.
Caption: Workflow from synthesis to biological activity assessment.
Physical properties of 3-(Methylthio)-N-phenylaniline (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a focused overview of the experimentally determined physical properties of 3-(Methylthio)-N-phenylaniline, a versatile interme...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the experimentally determined physical properties of 3-(Methylthio)-N-phenylaniline, a versatile intermediate compound used in the synthesis of dyes, pigments, and pharmaceuticals.[1] The data and methodologies presented are intended to support research and development activities where this compound is utilized.
Core Physical Properties
The melting and boiling points are critical physical constants that provide insights into the purity and physical state of a substance under varying temperatures.
Data Summary
The following table summarizes the reported melting and boiling points for 3-(Methylthio)-N-phenylaniline.
Physical Property
Value (°C)
Notes
Melting Point
59 - 61
Determined using ethanol as the solvent.
Boiling Point
152 - 156
(Data sourced from ChemicalBook)
Experimental Protocols
While specific experimental documentation for the values cited above is not publicly available, the following outlines standard and widely accepted laboratory protocols for the determination of melting and boiling points of organic compounds.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. A narrow melting range typically indicates high purity.[2]
Apparatus:
Melting point apparatus (e.g., Thiele tube with heated oil bath or a digital instrument like a Mel-Temp)[2]
Sample Preparation: A small amount of the crystalline 3-(Methylthio)-N-phenylaniline is finely powdered using a mortar and pestle.[2][3]
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end, achieving a sample height of 2-3 mm.[3][4]
Apparatus Setup: The loaded capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the heating block or oil bath of the melting point apparatus.[2]
Heating: The apparatus is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium.[2][4]
Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the T1-T2 range.[3]
Boiling Point Determination (Microscale/Thiele Tube Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5][6] This microscale method is suitable for small sample volumes.
Apparatus:
Thiele tube or a small test tube with a heating bath (e.g., oil bath)[6][7]
Sample Preparation: A few milliliters of liquid 3-(Methylthio)-N-phenylaniline are placed into the small test tube.[8]
Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.[6][9]
Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube or other heating bath.[6]
Heating: The bath is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.[6]
Observation and Recording: Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube's open end. The heat source is then removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[6][7] It is also crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[5]
Visualization of Workflow
The following diagram illustrates a generalized workflow for the physical characterization of a chemical sample, such as 3-(Methylthio)-N-phenylaniline.
Caption: Generalized workflow for the determination and verification of physical properties.
An In-Depth Technical Guide to the Solubility of 3-(Methylthio)-N-phenylaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals This technical guide offers a comprehensive overview of the solubility characteristics of 3-(Methylthio)-N-phenylaniline, a key intermediate in the synthesi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the solubility characteristics of 3-(Methylthio)-N-phenylaniline, a key intermediate in the synthesis of various organic materials, including dyes and pharmaceuticals.[1] Understanding the solubility of this compound in different organic solvents is crucial for process optimization, formulation development, and ensuring reaction efficiency.
Disclaimer: The quantitative solubility data for 3-(Methylthio)-N-phenylaniline from the primary literature, specifically the study "Solubilities of 3-Methoxy-N-phenylaniline and 3-(Methylthio)-N-phenylaniline in Five Organic Solvents (285 K to 333.75 K)," is not fully accessible in the public domain.[2][3] Consequently, this guide provides a qualitative summary based on the available information and a detailed, generalized experimental protocol for determining solubility via a widely accepted method.
Qualitative Solubility Summary
A key study by Zhang, Wang, and Li investigated the solubility of 3-(Methylthio)-N-phenylaniline in five pure organic solvents: methanol, acetone, ethyl acetate, chloroform, and 1,2-dichloroethane. The measurements were conducted over a temperature range of 285 K to 333.75 K.[2][3] The abstract of this study indicates that the solubility of 3-(Methylthio)-N-phenylaniline increases with temperature in all the tested solvents, which is a common trend for the dissolution of solid solutes in liquid solvents. The experimental data were successfully correlated with the Apelblat equation, a semi-empirical model used to describe the relationship between solubility and temperature.[2][3]
While the precise values are not available, the selection of solvents suggests that 3-(Methylthio)-N-phenylaniline exhibits solubility in a range of polar and non-polar aprotic and protic organic solvents. For more specific applications, it is highly recommended that researchers determine the solubility in their particular solvent systems and conditions.
Data Presentation
As the specific quantitative data is not available, a representative table structure is provided below for when such data is obtained.
Solvent
Temperature (°C)
Temperature (K)
Solubility (Mole Fraction)
Solubility ( g/100g Solvent)
Methanol
Acetone
Ethyl Acetate
Chloroform
1,2-Dichloroethane
Experimental Protocols
The following is a detailed, generalized protocol for determining the solubility of a solid compound like 3-(Methylthio)-N-phenylaniline in an organic solvent using the Laser Monitoring Dynamic Method . This method is based on detecting the temperature at which the last solid particles of a solute dissolve in a solvent upon controlled heating.[4][5]
Principle: A suspension of the solute in the solvent is heated at a constant rate. A laser beam is passed through the suspension, and the light transmission is monitored by a detector. As the solute dissolves, the suspension becomes clearer, and the light transmission increases. The temperature at which the light transmission reaches a maximum and stabilizes is considered the saturation temperature for that specific concentration.
Apparatus:
Jacketed glass vessel
Magnetic stirrer and stir bar
Precision temperature controller with a heating/cooling circulator
Calibrated digital thermometer (accuracy ±0.05 K)
Laser emitter (e.g., He-Ne laser)
Photodetector
Data acquisition system to record temperature and light intensity
Procedure:
Sample Preparation:
Accurately weigh a specific amount of 3-(Methylthio)-N-phenylaniline using an analytical balance (±0.0001 g).
Accurately weigh a specific amount of the desired organic solvent into the jacketed glass vessel.
Add the weighed 3-(Methylthio)-N-phenylaniline to the solvent in the vessel.
Place the magnetic stir bar in the vessel.
Equilibration and Measurement:
Seal the vessel to prevent solvent evaporation.
Place the vessel in the temperature-controlled circulator.
Begin stirring at a constant rate to ensure the suspension is homogeneous.
Position the laser emitter and photodetector on opposite sides of the glass vessel.
Start the data acquisition system to log the temperature of the suspension and the intensity of the transmitted laser light.
Set the temperature controller to heat the suspension at a slow, constant rate (e.g., 0.1-0.5 K/min).
Determination of Saturation Point:
Continuously monitor the transmitted light intensity as the temperature increases.
The saturation temperature is the point at which the last solid particles dissolve, resulting in a sharp increase in light transmission to a constant maximum value.
Record the temperature at which this plateau is reached. This temperature corresponds to the saturation temperature for the prepared concentration.
Data Analysis:
Repeat the measurement at different solute concentrations to obtain solubility data over a range of temperatures.
The collected data points (mole fraction of solute vs. saturation temperature) can be used to construct a solubility curve.
The data can be correlated with thermodynamic models such as the Apelblat equation or the van't Hoff equation to describe the temperature dependence of solubility.
Mandatory Visualizations
Caption: Workflow for the laser monitoring dynamic method.
An In-depth Technical Guide to the Reaction Mechanisms and Kinetics of 3-(Methylthio)-N-phenylaniline
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis of 3-(Methylthio)-N-phenylaniline, with a focus on its reaction mechanisms...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-(Methylthio)-N-phenylaniline, with a focus on its reaction mechanisms and kinetics. While specific kinetic data for this compound is not extensively available in peer-reviewed literature, this document extrapolates from well-established principles of analogous reactions, primarily the Ullmann condensation, to provide a robust theoretical and practical framework. This guide includes postulated reaction mechanisms, detailed experimental protocols for synthesis and kinetic analysis, and quantitative data derived from a representative synthesis method.
Introduction
3-(Methylthio)-N-phenylaniline is a diarylamine derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] The formation of the C-N bond between the aniline and phenyl moieties is a critical step in its synthesis, typically achieved through cross-coupling reactions. Understanding the underlying reaction mechanisms and kinetics is paramount for process optimization, yield maximization, and ensuring product purity. This guide will focus on the Ullmann condensation, a copper-catalyzed N-arylation reaction, which represents a common and effective method for the synthesis of such diarylamines.[2][3]
Postulated Reaction Mechanism: The Ullmann Condensation
The synthesis of 3-(Methylthio)-N-phenylaniline can be efficiently achieved via an Ullmann condensation (also known as the Goldberg reaction for C-N coupling), which involves the copper-catalyzed coupling of an aryl halide with an amine.[2] In this case, 3-(methylthio)aniline reacts with an aryl halide (e.g., iodobenzene or bromobenzene) in the presence of a copper catalyst, a base, and often a ligand.
The currently accepted mechanism for the Ullmann condensation involves a catalytic cycle with copper in the +1 oxidation state as the active catalyst.[4] Although Cu(0) and Cu(II) sources can be used, they are believed to enter the catalytic cycle via the formation of Cu(I) species. The proposed catalytic cycle can be broken down into three key steps:
Formation of a Copper(I)-Amide Complex: The reaction initiates with the coordination of the amine, 3-(methylthio)aniline, to a Cu(I) complex. In the presence of a base, the aniline is deprotonated to form a more nucleophilic copper(I)-amide intermediate.[2]
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I)-amide complex. This step is often considered the rate-determining step of the reaction.[5] This process forms a transient Cu(III) intermediate.[2]
Reductive Elimination: The final step involves the reductive elimination from the Cu(III) complex to form the desired C-N bond of 3-(Methylthio)-N-phenylaniline and regenerate the active Cu(I) catalyst, which can then re-enter the catalytic cycle.[2]
Ligands, such as diamines or amino acids, can be used to stabilize the copper catalyst, prevent its agglomeration, and accelerate the reaction.[6][7]
Experimental Protocols
Synthesis of 3-(Methylthio)-N-phenylaniline via Ullmann Condensation
This protocol is adapted from a patented method for the synthesis of 3-methylthio-diphenylamine and is suitable for laboratory-scale preparation.
Materials:
3-(Methylthio)aniline
Iodobenzene (or Bromobenzene)
Copper(I) iodide (CuI)
Potassium iodide (KI) (co-catalyst)
Potassium phosphate (K₃PO₄) (base)
Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide or Toluene)
High-pressure reaction vessel (autoclave)
Standard glassware for extraction and recrystallization
n-Propanol (for recrystallization)
Procedure:
To a high-pressure reaction vessel, add 3-(methylthio)aniline (1.0 eq.), iodobenzene (1.0 eq.), copper(I) iodide (0.1 eq.), potassium iodide (0.1 eq.), and potassium phosphate (2.0 eq.).
Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon).
Add the anhydrous, degassed solvent.
Seal the vessel and heat the reaction mixture to 190°C under a pressure of 0.2 MPa.
Maintain the reaction at this temperature for 3 hours with constant stirring.
After the reaction is complete, cool the vessel to room temperature and carefully vent the pressure.
Transfer the reaction mixture to a separatory funnel and add water.
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Concentrate the organic phase under reduced pressure to obtain the crude product.
Purify the crude product by recrystallization from n-propanol to yield 3-(Methylthio)-N-phenylaniline.
Protocol for Kinetic Analysis
To study the kinetics of the reaction, the progress of the reaction must be monitored over time. This can be achieved by taking aliquots from the reaction mixture at specific time intervals and analyzing the concentration of reactants and products.
Methodology:
Set up the reaction as described in the synthesis protocol in a vessel equipped with a sampling port.
Once the reaction reaches the desired temperature, start the timer and begin stirring.
At regular intervals (e.g., every 15 minutes), carefully withdraw a small aliquot of the reaction mixture.
Immediately quench the reaction in the aliquot by adding a cold solution (e.g., dilute acid) to stop the catalytic activity.
Prepare the quenched aliquot for analysis by a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). An internal standard should be used for accurate quantification.
Determine the concentrations of 3-(methylthio)aniline, iodobenzene, and 3-(Methylthio)-N-phenylaniline at each time point.
Plot the concentration of the product versus time to obtain the reaction profile. The initial rate can be determined from the slope of this curve at t=0.
To determine the order of the reaction with respect to each reactant, a series of experiments should be conducted where the initial concentration of one reactant is varied while keeping the others constant.
Quantitative Data
Parameter
Value
Reference
Reactants
3-(Methylthio)aniline
1.0 molar equivalent
Patent CN103508929A
Iodobenzene
1.0 molar equivalent
Patent CN103508929A
Catalyst System
Catalyst
Copper(I) iodide (CuI)
Patent CN103508929A
Catalyst Loading
0.1 molar equivalent
Patent CN103508929A
Co-catalyst
Potassium iodide (KI)
Patent CN103508929A
Co-catalyst Loading
0.1 molar equivalent
Patent CN103508929A
Base
Potassium phosphate (K₃PO₄)
Patent CN103508929A
Base Loading
2.0 molar equivalent
Patent CN103508929A
Reaction Conditions
Solvent
N,N-Dimethylformamide or Toluene
General Ullmann Conditions
Temperature
190 °C
Patent CN103508929A
Pressure
0.2 MPa
Patent CN103508929A
Reaction Time
3 hours
Patent CN103508929A
Outcome
Yield
78.5%
Patent CN103508929A
Purity (by GC)
99.4%
Patent CN103508929A
Visualizations
Proposed Catalytic Cycle for the Ullmann Condensation
Caption: Proposed catalytic cycle for the copper-catalyzed N-arylation of 3-(methylthio)aniline.
Experimental Workflow for Synthesis and Purification
Caption: General experimental workflow for the synthesis and purification of 3-(Methylthio)-N-phenylaniline.
Logical Flow for Kinetic Analysis
Caption: Logical workflow for conducting a kinetic study of the synthesis reaction.
Conclusion
The synthesis of 3-(Methylthio)-N-phenylaniline is effectively achieved through the Ullmann condensation, a robust copper-catalyzed C-N cross-coupling reaction. While specific kinetic parameters for this reaction are not extensively documented, a thorough understanding of the general mechanism allows for the design of effective synthetic and analytical protocols. The provided experimental procedures offer a solid foundation for both the synthesis of this compound and for conducting detailed kinetic investigations to further elucidate the reaction dynamics. Such studies are crucial for the efficient and scalable production of 3-(Methylthio)-N-phenylaniline for its potential applications in various fields of chemical research and development.
3-(Methylthio)-N-phenylaniline: A Comprehensive Technical Overview
Foreword Introduction 3-(Methylthio)-N-phenylaniline, also known as 3-(methylthio)diphenylamine, belongs to the class of diarylamines. The core structure consists of two phenyl rings linked by a nitrogen atom, with a met...
Author: BenchChem Technical Support Team. Date: December 2025
Foreword
Introduction
3-(Methylthio)-N-phenylaniline, also known as 3-(methylthio)diphenylamine, belongs to the class of diarylamines. The core structure consists of two phenyl rings linked by a nitrogen atom, with a methylthio (-SCH3) group substituted at the meta-position of one of the phenyl rings. This substitution pattern imparts specific electronic and steric properties to the molecule, influencing its reactivity and potential applications.
While the initial discovery and synthesis of this specific molecule are not prominently documented in readily accessible scientific literature, its structural motifs are common in various fields. Diphenylamine and its derivatives have a long history of use as antioxidants, stabilizers in polymers, and as intermediates in the synthesis of dyes, pigments, and pharmaceuticals. The introduction of a methylthio group can modulate the biological activity and material properties of the parent diphenylamine structure.
Physicochemical Properties
A summary of the known physicochemical properties of 3-(Methylthio)-N-phenylaniline is presented in Table 1. This data is primarily sourced from chemical supplier databases and computational models.
Table 1: Physicochemical Properties of 3-(Methylthio)-N-phenylaniline
Property
Value
Source
CAS Number
13313-45-6
Chemical Supplier Databases
Molecular Formula
C₁₃H₁₃NS
Chemical Supplier Databases
Molecular Weight
215.32 g/mol
Chemical Supplier Databases
Appearance
Not specified (likely solid)
Inferred from related compounds
Melting Point
Not specified
-
Boiling Point
Not specified
-
Solubility
Not specified
-
Calculated LogP
4.1
Computational Prediction
pKa
Not specified
-
Synthesis
The synthesis of 3-(Methylthio)-N-phenylaniline can be achieved through established cross-coupling methodologies. Two primary strategies are the Ullmann condensation and the Buchwald-Hartwig amination.
Ullmann Condensation
The Ullmann condensation is a classic method for the formation of carbon-nitrogen bonds, particularly for the synthesis of diarylamines. A Chinese patent (CN103508929A) describes a method for the synthesis of 3-(methylthio)diphenylamine via this route.
Experimental Protocol:
Reactants: 3-(Methylthio)aniline and an aryl halide (e.g., iodobenzene or bromobenzene).
Catalyst: A copper catalyst, such as copper(I) iodide (CuI).
Base: A weak inorganic base, such as potassium carbonate (K₂CO₃).
Solvent: A high-boiling point solvent is typically used.
Procedure:
A mixture of 3-(methylthio)aniline, the aryl halide, copper catalyst, and base is heated in a suitable solvent under an inert atmosphere.
The reaction is monitored for completion (e.g., by thin-layer chromatography).
Upon completion, the reaction mixture is cooled, and the product is isolated through extraction and purified by a suitable method, such as column chromatography or recrystallization.
A logical workflow for this synthesis is depicted below.
Figure 1: Ullmann Condensation Workflow
Buchwald-Hartwig Amination
A more modern and often higher-yielding alternative to the Ullmann condensation is the Palladium-catalyzed Buchwald-Hartwig amination. This reaction is known for its broad substrate scope and tolerance of various functional groups.
Conceptual Experimental Protocol:
Reactants: 3-Bromothioanisole (or another suitable aryl halide) and aniline.
Catalyst: A palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or palladium(II) acetate (Pd(OAc)₂).
Ligand: A bulky electron-rich phosphine ligand, such as XPhos, SPhos, or BINAP.
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).
Solvent: An anhydrous aprotic solvent, such as toluene or dioxane.
Procedure:
The aryl halide, aniline, palladium catalyst, ligand, and base are combined in the solvent under an inert atmosphere.
The reaction mixture is heated until the starting materials are consumed.
The product is isolated and purified using standard techniques.
The catalytic cycle for the Buchwald-Hartwig amination is illustrated below.
Figure 2: Buchwald-Hartwig Catalytic Cycle
Potential Applications and Biological Activity
While specific studies on the biological activity of 3-(Methylthio)-N-phenylaniline are scarce in the public domain, the broader class of diphenylamine derivatives has been investigated for various applications.
Antioxidant Properties: Diphenylamines are well-known antioxidants and are used as stabilizers in various materials. The presence of the electron-donating methylthio group could potentially enhance this activity.
Medicinal Chemistry: The diphenylamine scaffold is present in a number of biologically active molecules. It is conceivable that 3-(Methylthio)-N-phenylaniline could serve as a building block for the synthesis of novel therapeutic agents. Further research would be required to explore its potential in areas such as anticancer, anti-inflammatory, or antimicrobial drug discovery.
Materials Science: Diaryl ethers and related compounds are used in the development of high-performance polymers and organic electronic materials. The specific properties of 3-(Methylthio)-N-phenylaniline may lend themselves to applications in this field.
Future Directions
The current body of public knowledge on 3-(Methylthio)-N-phenylaniline is limited. To fully understand the potential of this molecule, further research is warranted in the following areas:
Detailed Physicochemical Characterization: A comprehensive study of its physical and chemical properties, including solubility, melting point, and spectroscopic data (¹H NMR, ¹³C NMR, MS, IR), is needed.
Optimization of Synthesis: Systematic studies to optimize the existing synthesis routes (Ullmann and Buchwald-Hartwig) to improve yields and reduce costs would be beneficial.
Exploration of Biological Activity: A thorough investigation of its biological properties, including cytotoxicity, antimicrobial activity, and receptor binding assays, could uncover potential therapeutic applications.
Materials Science Applications: Research into its potential use in the development of novel polymers, dyes, or electronic materials could reveal new avenues for its application.
3-(Methylthio)-N-phenylaniline is a chemical entity with potential for further scientific exploration. While its history and specific properties are not yet well-documented, the established synthetic routes and the known applications of related diphenylamine derivatives provide a strong foundation for future research. This technical guide serves as a starting point for scientists and researchers interested in investigating the properties and potential applications of this intriguing molecule.
Exploratory
An In-depth Technical Guide to the Purity and Stability of 3-(Methylthio)-N-phenylaniline
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the purity and stability of 3-(Methylthio)-N-phenylaniline (CAS No. 13313-45-6), an important inte...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and stability of 3-(Methylthio)-N-phenylaniline (CAS No. 13313-45-6), an important intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1] This document outlines methods for its synthesis, purification, and characterization, as well as a detailed discussion of its potential degradation pathways and the analytical procedures required to ensure its quality and stability.
Chemical Properties and Synthesis
3-(Methylthio)-N-phenylaniline, also known as 3-methylsulfanyl-N-phenylaniline, is a diaryl thioether with the molecular formula C₁₃H₁₃NS and a molecular weight of 215.32 g/mol .[1][2] Its structure features a phenylamino group and a methylthio group attached to a central benzene ring.
Synthesis: A common method for the synthesis of 3-(Methylthio)-N-phenylaniline is the Ullmann condensation reaction. This involves the coupling of 3-(methylthio)aniline with a halogenated benzene (e.g., iodobenzene or bromobenzene) in the presence of a copper catalyst, an acid-binding agent, and a promoter. A Chinese patent describes a method using 3-methylthioaniline and bromobenzene with a copper chloride catalyst, potassium phosphate as the acid-binding agent, and potassium iodide as a promoter, heated in an autoclave. This process has been reported to yield the final product with a purity of 99.3-99.4% as determined by gas chromatography (GC).
Synthesis Workflow
The synthesis of 3-(Methylthio)-N-phenylaniline can be visualized as a two-step process: the preparation of the reactants and the subsequent coupling reaction.
Caption: A generalized workflow for the synthesis of 3-(Methylthio)-N-phenylaniline via Ullmann condensation.
Purity and Impurity Profiling
Ensuring the purity of 3-(Methylthio)-N-phenylaniline is critical for its intended applications, as impurities can lead to unwanted side reactions and affect the quality of the final product.
Analytical Methods for Purity Assessment
Several analytical techniques can be employed to determine the purity of 3-(Methylthio)-N-phenylaniline. The choice of method depends on the nature of the expected impurities and the required level of sensitivity.
Analytical Technique
Principle
Information Provided
Advantages
Limitations
Gas Chromatography (GC)
Separation based on volatility and interaction with a stationary phase.
Quantitative purity, detection of volatile impurities.
High resolution, sensitive, well-established for aniline derivatives.[3]
Not suitable for non-volatile or thermally labile impurities.
High-Performance Liquid Chromatography (HPLC)
Separation based on partitioning between a mobile and stationary phase.
Quantitative purity, detection of non-volatile impurities and degradation products.
Versatile, high resolution, applicable to a wide range of compounds.
Can be more complex to develop methods for.
Gas Chromatography-Mass Spectrometry (GC-MS)
Combines GC separation with mass-based detection.
Identification and quantification of volatile impurities.[4]
Provides structural information for impurity identification.
Higher cost and complexity than GC-FID.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Measures the magnetic properties of atomic nuclei.
Structural confirmation, detection of impurities with different chemical shifts.
Provides detailed structural information.
Lower sensitivity compared to chromatographic methods for trace impurities.
Infrared (IR) Spectroscopy
Measures the absorption of infrared radiation by molecular vibrations.
Functional group identification.
Fast and simple for confirming the presence of key functional groups.
Not suitable for quantification or detection of minor impurities.
Common Impurities
Potential impurities in 3-(Methylthio)-N-phenylaniline can originate from starting materials, side reactions during synthesis, or degradation. These may include:
Unreacted 3-(methylthio)aniline and halogenated benzene.
Homocoupling products of the starting materials.
Oxidized byproducts (e.g., sulfoxides, sulfones).
Products of N-dealkylation or N-arylation.
Stability and Degradation Studies
Understanding the stability of 3-(Methylthio)-N-phenylaniline is essential for determining appropriate storage conditions and shelf-life. Forced degradation studies are performed to identify potential degradation products and pathways under stressed conditions.
Forced Degradation Conditions
Forced degradation studies typically involve exposing the compound to the following conditions:
Stress Condition
Typical Reagents and Conditions
Potential Degradation Pathway
Acidic Hydrolysis
0.1 M - 1 M HCl, heat
Hydrolysis of the aniline or thioether linkage (less likely for diaryl thioethers).
Basic Hydrolysis
0.1 M - 1 M NaOH, heat
Hydrolysis of the aniline or thioether linkage (less likely for diaryl thioethers).
Oxidation
3-30% H₂O₂, ambient or elevated temperature
Oxidation of the sulfur atom to a sulfoxide and then a sulfone.
Thermal Degradation
Dry heat (e.g., 60-80°C)
General decomposition, potential for bond cleavage.
Photodegradation
Exposure to UV and visible light (ICH Q1B)
Photolytic cleavage or rearrangement.
Potential Degradation Pathways
The most probable degradation pathway for 3-(Methylthio)-N-phenylaniline is the oxidation of the methylthio group.
Caption: The likely oxidative degradation of 3-(Methylthio)-N-phenylaniline to its corresponding sulfoxide and sulfone.
Experimental Protocols
The following sections provide generalized experimental protocols for the analysis of 3-(Methylthio)-N-phenylaniline. These should be optimized and validated for specific applications.
Purity Determination by Gas Chromatography (GC)
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or VF-1701ms (30 m x 0.25 mm, 0.25 µm film thickness).[3]
Carrier Gas: Helium or Nitrogen at a constant flow rate.
Injector Temperature: 250°C.
Detector Temperature: 300°C.
Oven Temperature Program:
Initial temperature: 100°C, hold for 2 minutes.
Ramp: 10°C/min to 280°C.
Hold: 5 minutes at 280°C.
Injection Volume: 1 µL.
Sample Preparation: Dissolve an accurately weighed sample in a suitable solvent (e.g., acetone, dichloromethane) to a concentration of approximately 1 mg/mL.
Stability-Indicating HPLC Method Development
Instrumentation: HPLC system with a UV or photodiode array (PDA) detector.
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer).
Solvent A: Water with 0.1% formic acid.
Solvent B: Acetonitrile with 0.1% formic acid.
Gradient Program:
0-5 min: 30% B
5-25 min: 30% to 90% B
25-30 min: 90% B
30.1-35 min: 30% B
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: 254 nm or PDA scan from 200-400 nm.
Injection Volume: 10 µL.
Sample Preparation: Dissolve an accurately weighed sample in the mobile phase at the initial gradient composition to a concentration of approximately 0.5 mg/mL.
Forced Degradation Study Protocol
Sample Preparation: Prepare stock solutions of 3-(Methylthio)-N-phenylaniline in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
Stress Conditions:
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl and heat at 60°C for 24 hours.
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH and heat at 60°C for 24 hours.
Oxidation: Mix the stock solution with an equal volume of 30% H₂O₂ and keep at room temperature for 24 hours.
Thermal Degradation: Store the solid sample at 80°C for 48 hours.
Photodegradation: Expose the solid sample and a solution of the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by the validated stability-indicating HPLC method.
Applications of 3-(Methylthio)-N-phenylaniline in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the use of 3-(Methylthio)-N-phenylaniline as a versatile intermediate in or...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-(Methylthio)-N-phenylaniline as a versatile intermediate in organic synthesis. The unique structural features of this compound, combining a secondary amine linkage with an electron-donating methylthio group, make it a valuable precursor for the synthesis of various heterocyclic compounds and dye molecules.
Synthesis of Phenothiazine Derivatives
3-(Methylthio)-N-phenylaniline serves as a key building block for the synthesis of phenothiazine derivatives, particularly those bearing a methylthio substituent. Phenothiazines are an important class of heterocyclic compounds with a wide range of applications in medicinal chemistry. The synthesis typically involves a cyclization reaction with sulfur.
Application: Precursor for the synthesis of 2-(methylthio)phenothiazine, an important intermediate for pharmacologically active compounds.[1]
Table 1: Materials for the Synthesis of 2-(Methylthio)phenothiazine
Reactant/Reagent
Molecular Formula
Molar Mass ( g/mol )
Role
3-(Methylthio)-N-phenylaniline
C₁₃H₁₃NS
215.32
Starting Material
Sulfur
S
32.07
Cyclizing Agent
Iodine
I₂
253.81
Catalyst
Toluene
C₇H₈
92.14
Solvent
Experimental Protocol: Synthesis of 2-(Methylthio)phenothiazine
This protocol is based on the general method for the synthesis of phenothiazines from diphenylamines.[1][2]
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 3-(Methylthio)-N-phenylaniline (10.77 g, 0.05 mol) and elemental sulfur (1.60 g, 0.05 mol).
Solvent and Catalyst Addition: Add 50 mL of toluene to the flask, followed by a catalytic amount of iodine (0.25 g, 1 mmol).
Reaction: Heat the mixture to reflux (approximately 110-120 °C) with continuous stirring under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).
Work-up: After the reaction is complete (typically 4-6 hours), cool the reaction mixture to room temperature.
Purification: The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 2-(methylthio)phenothiazine.
Caption: Synthesis of 2-(Methylthio)phenothiazine.
Synthesis of Azo Dyes
Aromatic amines are common precursors for azo dyes. While direct examples using 3-(Methylthio)-N-phenylaniline are not prevalent in the provided search results, its structural analog, 3-(methylthio)aniline, is used in the synthesis of azo dyes.[3] By analogy, 3-(Methylthio)-N-phenylaniline can be expected to undergo coupling with diazonium salts to form highly conjugated azo compounds. The presence of the N-phenyl group and the methylthio group can influence the color and properties of the resulting dye.
Application: Potential precursor for novel azo dyes with applications in textiles and as colorants.
Table 2: Materials for a Representative Azo Dye Synthesis
Reactant/Reagent
Molecular Formula
Molar Mass ( g/mol )
Role
Aniline
C₆H₅NH₂
93.13
Diazonium Precursor
Sodium Nitrite
NaNO₂
69.00
Diazotizing Agent
Hydrochloric Acid
HCl
36.46
Acid Medium
3-(Methylthio)-N-phenylaniline
C₁₃H₁₃NS
215.32
Coupling Component
Sodium Hydroxide
NaOH
40.00
Basic Medium
Experimental Protocol: Synthesis of a Representative Azo Dye
This protocol is based on the general procedure for azo coupling reactions.[3]
Diazotization:
Dissolve aniline (4.65 g, 0.05 mol) in a mixture of concentrated hydrochloric acid (15 mL) and water (15 mL).
Cool the solution to 0-5 °C in an ice bath.
Slowly add a pre-cooled aqueous solution of sodium nitrite (3.5 g, 0.05 mol in 10 mL of water) with constant stirring, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.
Coupling Reaction:
In a separate beaker, dissolve 3-(Methylthio)-N-phenylaniline (10.77 g, 0.05 mol) in a 10% aqueous sodium hydroxide solution.
Cool this solution to 0-5 °C in an ice bath.
Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring.
Isolation:
A colored precipitate of the azo dye will form.
Continue stirring for 30 minutes in the ice bath.
Filter the precipitate, wash with cold water until the filtrate is neutral, and dry the product in a desiccator.
Caption: General workflow for azo dye synthesis.
Buchwald-Hartwig Amination for the Synthesis of 3-(Methylthio)-N-phenylaniline
3-(Methylthio)-N-phenylaniline itself can be synthesized via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[4][5] This reaction is a powerful method for the formation of carbon-nitrogen bonds.
Application: Synthesis of 3-(Methylthio)-N-phenylaniline from readily available starting materials.
Table 3: Materials for the Synthesis of 3-(Methylthio)-N-phenylaniline
Reactant/Reagent
Molecular Formula
Molar Mass ( g/mol )
Role
3-(Methylthio)aniline
C₇H₉NS
139.22
Amine Component
Bromobenzene
C₆H₅Br
157.01
Aryl Halide
Palladium(II) Acetate
Pd(OAc)₂
224.50
Catalyst Precursor
BINAP
C₄₄H₃₂P₂
622.68
Ligand
Sodium tert-butoxide
NaOᵗBu
96.10
Base
Toluene
C₇H₈
92.14
Solvent
Experimental Protocol: Synthesis of 3-(Methylthio)-N-phenylaniline
This protocol is a general procedure for the Buchwald-Hartwig amination.[4][5]
Reaction Setup: To an oven-dried Schlenk tube, add palladium(II) acetate (22.5 mg, 0.1 mmol), BINAP (93.4 mg, 0.15 mmol), and sodium tert-butoxide (1.35 g, 14 mmol).
Reactant Addition: Evacuate and backfill the tube with argon. Add toluene (50 mL), 3-(methylthio)aniline (1.39 g, 10 mmol), and bromobenzene (1.57 g, 10 mmol) via syringe.
Reaction: Heat the mixture to 100 °C with stirring. Monitor the reaction by TLC or GC-MS.
Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 3-(Methylthio)-N-phenylaniline.
Application Notes: 3-(Methylthio)-N-phenylaniline in Pharmaceutical Development
Introduction 3-(Methylthio)-N-phenylaniline is a versatile chemical intermediate recognized for its potential as a building block in the synthesis of novel pharmaceutical compounds.[1] Its unique molecular structure, fea...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
3-(Methylthio)-N-phenylaniline is a versatile chemical intermediate recognized for its potential as a building block in the synthesis of novel pharmaceutical compounds.[1] Its unique molecular structure, featuring a diphenylamine core functionalized with a methylthio group, offers synthetic handles for the construction of more complex molecules with diverse biological activities. The presence of the sulfur-containing moiety can influence the pharmacokinetic and pharmacodynamic properties of resulting drug candidates. This document provides an overview of the potential applications and synthetic considerations for utilizing 3-(Methylthio)-N-phenylaniline in drug discovery and development.
While 3-(Methylthio)-N-phenylaniline is established as a valuable scaffold in medicinal chemistry, detailed public-domain data on specific drug candidates derived directly from this starting material, including extensive quantitative biological data and detailed signaling pathways, is limited. The information presented herein is based on the general principles of drug synthesis and the known reactivity of this and structurally related compounds.
Key Features as a Pharmaceutical Building Block:
Structural Versatility: The aniline nitrogen and the phenyl rings can be subjected to various chemical transformations to build a library of diverse derivatives.
Modulation of Physicochemical Properties: The methylthio group can be oxidized to sulfoxide or sulfone, providing a means to fine-tune solubility, lipophilicity, and metabolic stability.
Potential for Diverse Biological Targets: Diphenylamine-based structures are present in a variety of bioactive molecules, suggesting that derivatives of 3-(Methylthio)-N-phenylaniline could be explored for a range of therapeutic targets.
Potential Therapeutic Applications (Hypothetical)
Based on the broader class of diarylamine and sulfur-containing compounds, derivatives of 3-(Methylthio)-N-phenylaniline could be investigated for activities in areas such as:
Oncology: As a scaffold for the development of kinase inhibitors or other anti-proliferative agents.
Inflammation: As a core for molecules targeting inflammatory pathways.
Infectious Diseases: As a starting point for the synthesis of novel antibacterial or antiviral agents.
Data Presentation
Currently, there is a lack of specific, publicly available quantitative data (e.g., IC50, EC50) for pharmaceutical agents synthesized directly from 3-(Methylthio)-N-phenylaniline. Researchers are encouraged to generate such data through screening of novel derivatives against various biological targets. A proposed template for data presentation is provided below.
Table 1: Template for Reporting Biological Activity of 3-(Methylthio)-N-phenylaniline Derivatives
Compound ID
Chemical Structure
Target
Assay Type
IC50 / EC50 (µM)
Cytotoxicity (CC50, µM)
Notes
Example-001
[Insert Structure]
[e.g., Kinase X]
[e.g., In vitro kinase assay]
[Insert Value]
[Insert Value]
[e.g., Lead compound]
Example-002
[Insert Structure]
[e.g., Kinase X]
[e.g., In vitro kinase assay]
[Insert Value]
[Insert Value]
[e.g., Analog of Example-001]
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of derivatives of 3-(Methylthio)-N-phenylaniline. These should be adapted and optimized based on the specific target and desired chemical transformation.
Protocol 1: General Procedure for N-Acylation of 3-(Methylthio)-N-phenylaniline
This protocol describes a common method to introduce diverse functional groups onto the aniline nitrogen.
Materials:
3-(Methylthio)-N-phenylaniline
Anhydrous dichloromethane (DCM)
Acyl chloride or carboxylic acid
Coupling agent (e.g., EDC, HATU) if starting from a carboxylic acid
Base (e.g., Triethylamine, DIPEA)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
Dissolve 3-(Methylthio)-N-phenylaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Add the base (1.2 eq) to the solution and stir for 5 minutes at room temperature.
If using an acyl chloride, add it dropwise to the reaction mixture at 0 °C. If using a carboxylic acid, add the acid (1.1 eq) and the coupling agent (1.2 eq) to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography using an appropriate solvent system.
Characterize the purified product by NMR and Mass Spectrometry.
Protocol 2: General Procedure for Suzuki Coupling of a Halogenated Derivative
This protocol outlines a method for carbon-carbon bond formation, assuming a halogen has been introduced onto one of the phenyl rings of an N-acylated derivative.
In a reaction vessel, combine the halogenated derivative, boronic acid, palladium catalyst, and base.
Add the solvent and water (typically a 3:1 to 5:1 ratio of organic solvent to water).
Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-30 minutes.
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography.
Characterize the purified product by NMR and Mass Spectrometry.
Visualizations
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of pharmaceutical candidates starting from 3-(Methylthio)-N-phenylaniline.
Caption: General workflow for drug discovery using 3-(Methylthio)-N-phenylaniline.
Hypothetical Signaling Pathway Inhibition
This diagram depicts a hypothetical scenario where a derivative of 3-(Methylthio)-N-phenylaniline acts as a kinase inhibitor, a common mechanism of action for anticancer drugs.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Application Notes and Protocols for Electrophilic Aromatic Substitution of 3-(Methylthio)-N-phenylaniline
For Researchers, Scientists, and Drug Development Professionals Introduction 3-(Methylthio)-N-phenylaniline is a versatile scaffold in organic synthesis, offering multiple sites for functionalization. This document provi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylthio)-N-phenylaniline is a versatile scaffold in organic synthesis, offering multiple sites for functionalization. This document provides detailed protocols for the electrophilic aromatic substitution (EAS) of 3-(Methylthio)-N-phenylaniline, focusing on halogenation, nitration, and acylation reactions. These reactions are fundamental for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. The protocols outlined herein are based on established methodologies for analogous compounds and provide a foundation for further optimization.
Regioselectivity in Electrophilic Aromatic Substitution
The regiochemical outcome of electrophilic aromatic substitution on 3-(Methylthio)-N-phenylaniline is governed by the directing effects of the two substituents: the phenylamino (-NHPh) group and the methylthio (-SMe) group. Both are ortho-, para-directing groups due to the ability of the nitrogen and sulfur atoms to donate lone-pair electrons to the aromatic ring via resonance, thereby stabilizing the arenium ion intermediate.
The -NHPh group is a strongly activating ortho-, para-director. The -SMe group is generally considered a weakly activating to deactivating ortho-, para-director. In a competitive scenario, the strongly activating -NHPh group is expected to predominantly direct the incoming electrophile to the positions ortho and para to itself (positions 2, 4, and 6). Steric hindrance from the bulky phenylamino group may favor substitution at the para-position (position 4).
Application
High-Performance Liquid Chromatography (HPLC) analysis of 3-(Methylthio)-N-phenylaniline
Application Note: HPLC Analysis of 3-(Methylthio)-N-phenylaniline Introduction 3-(Methylthio)-N-phenylaniline is a chemical compound utilized in the synthesis of various organic materials, including dyes, pigments, and p...
Author: BenchChem Technical Support Team. Date: December 2025
Application Note: HPLC Analysis of 3-(Methylthio)-N-phenylaniline
Introduction
3-(Methylthio)-N-phenylaniline is a chemical compound utilized in the synthesis of various organic materials, including dyes, pigments, and pharmaceuticals[1]. Its unique methylthio group enhances its reactivity, making it a valuable building block in medicinal chemistry and material science[1]. Accurate and reliable analytical methods are crucial for ensuring the purity and quality of this intermediate in research and drug development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(Methylthio)-N-phenylaniline.
Analytical Method
The developed method utilizes reversed-phase HPLC with UV detection, a widely used technique for the analysis of aromatic amines. A C18 column is employed for the separation, providing excellent resolution and peak shape. The mobile phase consists of a gradient of acetonitrile and water, allowing for the efficient elution of the analyte.
Chromatographic Conditions
Parameter
Value
Column
C18 reversed-phase column
Mobile Phase
A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient
Time (min)
0
10
12
15
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temperature
30 °C
Detection
UV at 254 nm
Method Validation Parameters
The following table summarizes the typical validation parameters that should be established for this method. The values provided are illustrative and should be determined experimentally.
Parameter
Result
Retention Time (RT)
Approx. 6.5 min
Linearity (R²)
> 0.999
Limit of Detection (LOD)
To be determined
Limit of Quantitation (LOQ)
To be determined
Precision (%RSD)
< 2%
Accuracy (% Recovery)
98 - 102%
Experimental Protocol
This section provides a detailed step-by-step protocol for the HPLC analysis of 3-(Methylthio)-N-phenylaniline.
Materials and Reagents
3-(Methylthio)-N-phenylaniline reference standard
Acetonitrile (HPLC grade)
Water (HPLC grade)
Formic acid (ACS grade)
Methanol (HPLC grade)
Volumetric flasks (Class A)
Pipettes (calibrated)
Syringe filters (0.45 µm)
Standard Solution Preparation
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of 3-(Methylthio)-N-phenylaniline reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase (initial conditions: 70% A, 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
Accurately weigh the sample containing 3-(Methylthio)-N-phenylaniline.
Dissolve the sample in a suitable solvent (e.g., methanol) and dilute to a known volume in a volumetric flask.
Further dilute an aliquot of the sample solution with the mobile phase to a final concentration within the calibration range.
Filter the final sample solution through a 0.45 µm syringe filter before injection.
HPLC System Setup and Operation
Set up the HPLC system according to the chromatographic conditions outlined in the "Analytical Method" section.
Equilibrate the column with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.
Perform a blank injection (mobile phase) to ensure the system is clean.
Inject the standard solutions in increasing order of concentration to establish the calibration curve.
Inject the prepared sample solutions.
After the analysis, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) and then store it in an appropriate solvent (e.g., methanol).
Data Analysis
Integrate the peak area of 3-(Methylthio)-N-phenylaniline in the chromatograms of the standard and sample solutions.
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
Determine the concentration of 3-(Methylthio)-N-phenylaniline in the sample solutions by interpolating their peak areas from the calibration curve.
Calculate the final concentration of the analyte in the original sample, taking into account the dilution factors.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of 3-(Methylthio)-N-phenylaniline.
Application Notes and Protocols for the NMR Spectroscopic Characterization of 3-(Methylthio)-N-phenylaniline
Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For professionals in pharmaceutical research and drug development,...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For professionals in pharmaceutical research and drug development, NMR provides critical information on the chemical structure, connectivity, and environment of atoms within a molecule. This document provides a detailed guide for the characterization of 3-(Methylthio)-N-phenylaniline using ¹H and ¹³C NMR spectroscopy. Due to the absence of publicly available experimental NMR data for this specific compound, this note presents predicted spectral data based on the analysis of structurally analogous compounds. The protocols outlined below provide a standardized methodology for obtaining high-quality NMR spectra for this and similar aniline derivatives.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 3-(Methylthio)-N-phenylaniline. These predictions are derived from the known spectral data of 3-(methylthio)aniline and N-phenylaniline, considering the expected electronic effects of the substituents on the aniline framework. It is important to note that these are estimated values and require experimental verification.
Table 1: Predicted ¹H NMR Spectral Data for 3-(Methylthio)-N-phenylaniline (in CDCl₃)
Protons
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
H-2', H-6'
~ 7.30
d
~ 7.6
H-3', H-5'
~ 6.95
t
~ 7.4
H-4'
~ 7.10
t
~ 7.3
H-2
~ 7.20
t
~ 7.8
H-4
~ 6.85
dd
~ 7.8, 1.5
H-5
~ 6.75
t
~ 7.8
H-6
~ 6.90
dd
~ 7.8, 1.5
NH
~ 5.70
br s
-
S-CH₃
~ 2.45
s
-
Table 2: Predicted ¹³C NMR Spectral Data for 3-(Methylthio)-N-phenylaniline (in CDCl₃)
Carbon
Predicted Chemical Shift (δ, ppm)
C-1
~ 145.0
C-2
~ 118.0
C-3
~ 140.0
C-4
~ 119.0
C-5
~ 129.5
C-6
~ 115.0
C-1'
~ 143.0
C-2', C-6'
~ 129.3
C-3', C-5'
~ 121.0
C-4'
~ 123.0
S-CH₃
~ 15.5
Experimental Protocols
The following protocols are generalized for the acquisition of NMR spectra of aniline derivatives like 3-(Methylthio)-N-phenylaniline.
I. Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
Sample Weighing: Accurately weigh 5-10 mg of purified 3-(Methylthio)-N-phenylaniline for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[1][2]
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[3][4] Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[3]
Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, brief sonication can be used to aid dissolution.
Filtration and Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]
Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is commonly used as an internal standard (0.00 ppm).[4] Often, commercially available deuterated solvents contain a small amount of TMS. If not, a small drop can be added.
Labeling: Clearly label the NMR tube with the sample identification.
II. NMR Data Acquisition
The following are general parameters for data acquisition on a standard NMR spectrometer (e.g., 400 MHz).
Application Note: Elucidation of the Mass Spectrometric Fragmentation Pathways of 3-(Methylthio)-N-phenylaniline
Audience: Researchers, scientists, and drug development professionals. Purpose: This document provides a detailed protocol and analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-(methylthio)-N-phenylaniline. This information is critical for the identification and structural characterization of this molecule in complex matrices.
Introduction
3-(Methylthio)-N-phenylaniline is a chemical compound of interest in synthetic chemistry and potentially in drug discovery. Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation and quantification of such small molecules. Electron ionization (EI) is a common ionization technique that induces reproducible fragmentation of molecules, providing a characteristic "fingerprint" mass spectrum. Understanding the fragmentation pathways is crucial for the unambiguous identification of the compound and its metabolites or degradation products.
This application note outlines a standard protocol for the analysis of 3-(Methylthio)-N-phenylaniline using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization and presents the predicted major fragmentation pathways based on established principles of mass spectrometry.
Experimental Protocol
This protocol describes a general procedure for the analysis of 3-(Methylthio)-N-phenylaniline by GC-MS. Instrument parameters may require optimization for specific systems.
2.1. Sample Preparation
Standard Solution: Prepare a 1 mg/mL stock solution of 3-(methylthio)-N-phenylaniline in a suitable volatile solvent such as methanol or dichloromethane.
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with the same solvent.
Injection: Inject 1 µL of the working solution into the GC-MS system.
2.2. Gas Chromatography (GC) Method
GC System: Agilent 8890 GC or equivalent.
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.
Inlet Temperature: 250 °C.
Injection Mode: Splitless.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Temperature Program:
Initial temperature: 100 °C, hold for 1 minute.
Ramp: 15 °C/min to 280 °C.
Hold: 5 minutes at 280 °C.
2.3. Mass Spectrometry (MS) Method
MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
Ionization Mode: Electron Ionization (EI).
Electron Energy: 70 eV.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Mass Range: m/z 40-400.
Scan Speed: 1562 u/s.
Solvent Delay: 3 minutes.
Predicted Fragmentation Data
The mass spectrum of 3-(methylthio)-N-phenylaniline is predicted to show a distinct molecular ion peak and several characteristic fragment ions. The fragmentation is expected to be driven by the presence of the nitrogen and sulfur atoms, as well as the aromatic rings. General fragmentation mechanisms such as alpha-cleavage and cleavage of bonds adjacent to heteroatoms are anticipated to be prominent.[1][2]
Table 1: Predicted Major Fragment Ions in the EI-MS Spectrum of 3-(Methylthio)-N-phenylaniline
m/z
Proposed Formula
Proposed Structure/Origin
Fragmentation Pathway
215
[C₁₃H₁₃NS]⁺•
Molecular Ion (M⁺•)
Ionization of the parent molecule.
214
[C₁₃H₁₂NS]⁺
[M-H]⁺
Loss of a hydrogen radical from the molecular ion.
200
[C₁₂H₁₀NS]⁺
[M-CH₃]⁺
Alpha-cleavage with loss of a methyl radical from the thioether group.
182
[C₁₂H₁₀N]⁺
[M-SH]⁺
Cleavage of the C-S bond and rearrangement with loss of a sulfhydryl radical.
168
[C₁₂H₁₀N]⁺
[M-SCH₃]⁺
Cleavage of the C-S bond with loss of the thiomethyl radical.
123
[C₇H₇S]⁺
[CH₃SC₆H₄]⁺
Cleavage of the C-N bond between the two aromatic rings.
92
[C₆H₆N]⁺
[C₆H₅NH]⁺
Cleavage of the C-N bond between the two aromatic rings.
77
[C₆H₅]⁺
Phenyl cation
Loss of the amino group from the phenylamine fragment or loss of the thioether and amino groups from the molecular ion.
Visualization of Fragmentation Pathways
The following diagrams illustrate the proposed experimental workflow and the predicted fragmentation pathways of 3-(methylthio)-N-phenylaniline.
Caption: Experimental workflow for GC-MS analysis.
Caption: Predicted EI-MS fragmentation pathway.
Discussion
The proposed fragmentation pattern for 3-(methylthio)-N-phenylaniline is consistent with the fragmentation of similar aromatic amines and thioethers.[2] The molecular ion at m/z 215 is expected to be reasonably abundant due to the presence of two aromatic rings which can stabilize the positive charge.
The most significant fragmentation is predicted to be the alpha-cleavage at the sulfur atom, resulting in the loss of a methyl radical (•CH₃) to form a stable ion at m/z 200.[1][2] This is a very common fragmentation pathway for methyl thioethers.
Cleavage of the C-S bond to lose a thiomethyl radical (•SCH₃) would yield a fragment at m/z 168. Another major fragmentation pathway is the cleavage of the C-N bond linking the two aromatic rings, which would result in fragments at m/z 123, corresponding to the methylthiophenyl cation, and m/z 92, corresponding to the phenylaminyl radical cation. The subsequent loss of a nitrogen-containing radical from the m/z 92 fragment could lead to the phenyl cation at m/z 77.
The presence of an M-1 peak at m/z 214 is also anticipated, which is a common feature in the mass spectra of aromatic amines.[2]
Conclusion
This application note provides a predictive overview of the mass spectrometric fragmentation of 3-(methylthio)-N-phenylaniline under electron ionization conditions, along with a detailed experimental protocol for its analysis by GC-MS. The predicted fragmentation pathways, including alpha-cleavage of the methylthio group and cleavage of the C-N bond, provide a basis for the identification and structural confirmation of this compound in various analytical applications. The provided protocol can serve as a starting point for method development and validation for the analysis of 3-(methylthio)-N-phenylaniline and related compounds.
Application Notes and Protocols for 3-(Methylthio)-N-phenylaniline in Agrochemical Formulation
Disclaimer: Publicly available scientific literature and patent databases do not contain specific studies detailing the fungicidal, herbicidal, or insecticidal efficacy of 3-(Methylthio)-N-phenylaniline (CAS No. 13313-45...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: Publicly available scientific literature and patent databases do not contain specific studies detailing the fungicidal, herbicidal, or insecticidal efficacy of 3-(Methylthio)-N-phenylaniline (CAS No. 13313-45-6). The following application notes and protocols are therefore provided as an exemplary framework for the evaluation of this compound, based on the known agrochemical activities of structurally related aniline and diphenylamine derivatives. The quantitative data presented herein is hypothetical and for illustrative purposes only.
Introduction
3-(Methylthio)-N-phenylaniline is a chemical intermediate with potential applications in the agrochemical sector.[1] Its core structure, N-phenylaniline (diphenylamine), is a scaffold found in compounds exhibiting a range of biological activities, including fungicidal and herbicidal properties.[2][3][4][5][6] The presence of a methylthio group may influence the compound's biological activity and physical properties, making it a candidate for screening as a novel active ingredient in agrochemical formulations.
These notes provide a comprehensive guide for researchers and scientists to evaluate the potential of 3-(Methylthio)-N-phenylaniline as a fungicide, herbicide, or insecticide. Detailed protocols for in vitro and in vivo bioassays are presented, along with a structured format for data presentation.
Potential Agrochemical Applications and Modes of Action
Based on the activities of related aniline derivatives, 3-(Methylthio)-N-phenylaniline could potentially be developed as:
A Fungicide: Diphenylamine derivatives have been investigated for their antifungal properties.[2][5][6][7] The mode of action could potentially involve the disruption of fungal cell membranes, inhibition of key enzymes in metabolic pathways, or interference with cellular respiration.
A Herbicide: Anilide and aniline-based compounds are known to act as herbicides with various modes of action, including the inhibition of seed germination and disruption of plant growth processes.[3][8]
An Insecticide: While less common, some diphenylamine derivatives have been screened for insecticidal activity.[9] Potential mechanisms could involve neurotoxicity or disruption of insect development.
Data Presentation: Hypothetical Efficacy Data
The following tables present hypothetical data for the biological activity of 3-(Methylthio)-N-phenylaniline to serve as a template for presenting experimental findings.
Table 1: Hypothetical In Vitro Fungicidal Activity of 3-(Methylthio)-N-phenylaniline
Fungal Species
Common Name
EC50 (µg/mL)
Botrytis cinerea
Gray Mold
15.2
Fusarium graminearum
Fusarium Head Blight
25.8
Rhizoctonia solani
Rice Sheath Blight
10.5
Phytophthora infestans
Late Blight of Potato
> 50
Puccinia triticina
Wheat Leaf Rust
32.1
Table 2: Hypothetical Herbicidal Activity of 3-(Methylthio)-N-phenylaniline (Post-Emergence)
Weed Species
Common Name
GR50 (g a.i./ha)
Amaranthus retroflexus
Redroot Pigweed
150
Echinochloa crus-galli
Barnyardgrass
250
Chenopodium album
Lamb's Quarters
120
Setaria faberi
Giant Foxtail
> 500
Abutilon theophrasti
Velvetleaf
180
Table 3: Hypothetical Insecticidal Activity of 3-(Methylthio)-N-phenylaniline
Insect Species
Common Name
Assay Type
LC50 (µg/cm²) / LD50 (µ g/insect )
Myzus persicae
Green Peach Aphid
Systemic
5.5 (µg/cm²)
Plutella xylostella
Diamondback Moth
Leaf Dip
12.8 (µg/cm²)
Spodoptera frugiperda
Fall Armyworm
Topical
> 100 (µ g/insect )
Aphis gossypii
Cotton Aphid
Contact
8.2 (µg/cm²)
Experimental Protocols
This protocol outlines the determination of the half-maximal effective concentration (EC50) of 3-(Methylthio)-N-phenylaniline against a panel of pathogenic fungi using a 96-well plate broth microdilution method.
Workflow for In Vitro Antifungal Assay
Caption: Workflow for the in vitro antifungal susceptibility assay.
Materials:
3-(Methylthio)-N-phenylaniline
Dimethyl sulfoxide (DMSO)
Potato Dextrose Broth (PDB) or other suitable liquid medium
Compound Preparation: Prepare a 10 mg/mL stock solution of 3-(Methylthio)-N-phenylaniline in DMSO. Create a series of 2-fold dilutions in liquid medium to achieve final concentrations ranging from 0.1 to 100 µg/mL.
Fungal Inoculum Preparation: Grow fungi on agar plates. Harvest spores by flooding the plate with sterile water and gently scraping the surface. Adjust the spore concentration to 1 x 10^5 spores/mL in the appropriate liquid medium.
Assay Setup: To each well of a 96-well plate, add 100 µL of the test compound dilution. Add 100 µL of the fungal spore suspension to each well. Include a positive control (commercial fungicide) and a negative control (medium with DMSO).
Incubation: Incubate the plates at 25-28°C for 48-72 hours, or until sufficient growth is observed in the negative control wells.
Data Collection: Measure the optical density (OD) at 600 nm using a microplate reader.
Data Analysis: Calculate the percentage of fungal growth inhibition for each concentration relative to the negative control. Plot the percent inhibition against the log of the compound concentration and use a non-linear regression model to determine the EC50 value.
This protocol details a greenhouse experiment to evaluate the post-emergence herbicidal activity of 3-(Methylthio)-N-phenylaniline on various weed species.
Workflow for Post-Emergence Herbicide Bioassay
Caption: Workflow for a post-emergence herbicide bioassay.
Materials:
3-(Methylthio)-N-phenylaniline formulated as an emulsifiable concentrate (EC) or wettable powder (WP)
Seeds of various weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
Pots (10 cm diameter) filled with standard potting mix
Greenhouse with controlled temperature and light conditions
Laboratory spray chamber
Procedure:
Plant Cultivation: Sow seeds of each weed species in pots and grow them in a greenhouse until they reach the 2-4 true leaf stage.
Herbicide Preparation: Prepare a series of spray solutions of the formulated 3-(Methylthio)-N-phenylaniline to achieve application rates from 50 to 1000 g of active ingredient per hectare (g a.i./ha).
Application: Transfer the potted plants to a laboratory spray chamber. Apply the herbicide treatments evenly over the foliage. Include an untreated control group.
Post-Treatment Care: Return the plants to the greenhouse and maintain them under optimal growing conditions.
Efficacy Assessment:
Visual Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess the percentage of plant injury (phytotoxicity) on a scale of 0% (no effect) to 100% (complete kill).
Biomass Measurement: At 21 DAT, harvest the above-ground biomass of all plants. Dry the biomass in an oven at 70°C to a constant weight and record the dry weight.
Data Analysis: Calculate the percent growth reduction for each treatment relative to the untreated control. Determine the GR50 (the dose causing 50% growth reduction) for each weed species by fitting the data to a dose-response curve.
This protocol describes a method to assess the contact and/or ingestion toxicity of 3-(Methylthio)-N-phenylaniline to leaf-feeding insects.
Workflow for Leaf-Dip Insecticidal Bioassay
Caption: Workflow for a leaf-dip insecticidal bioassay.
Materials:
3-(Methylthio)-N-phenylaniline
Acetone and a non-ionic surfactant (e.g., Triton X-100)
Host plant leaves (e.g., cabbage for Plutella xylostella)
Test insects (e.g., 2nd or 3rd instar larvae)
Petri dishes with moist filter paper
Procedure:
Solution Preparation: Prepare a stock solution of the test compound in acetone. Make serial dilutions in water containing a small amount of surfactant (e.g., 0.01%) to obtain the desired test concentrations.
Leaf Disc Treatment: Cut leaf discs of a uniform size from the host plant. Dip each leaf disc into a test solution for 10-20 seconds with gentle agitation. Allow the discs to air dry completely.
Bioassay Setup: Place one treated leaf disc in each Petri dish lined with a moist filter paper to maintain turgor. Introduce a known number of insects (e.g., 10 larvae) into each dish.
Incubation: Maintain the Petri dishes in an incubator at approximately 25°C with a 16:8 hour light:dark photoperiod.
Mortality Assessment: Record the number of dead insects at 24, 48, and 72 hours after infestation.
Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Use probit analysis to calculate the LC50 (lethal concentration to kill 50% of the test population).
Formulation Considerations
For effective application in an agricultural setting, 3-(Methylthio)-N-phenylaniline would need to be formulated. Common agrochemical formulations include:
Emulsifiable Concentrates (EC): The active ingredient is dissolved in a water-immiscible solvent with emulsifiers.
Wettable Powders (WP): The active ingredient is mixed with a fine inert carrier and a wetting agent.
Suspension Concentrates (SC): A solid active ingredient is dispersed in water.
Granules (GR): The active ingredient is incorporated into an inert carrier to form small granules for soil application.
The choice of formulation will depend on the target application (foliar spray, soil treatment), the physical properties of 3-(Methylthio)-N-phenylaniline, and its stability. Compatibility with other active ingredients in tank mixes should also be evaluated.
Application Notes and Protocols for the Nickel-Catalyzed Synthesis of 3-(Methylthio)-N-phenylaniline
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed experimental protocols for the synthesis of 3-(methylthio)-N-phenylaniline, a significant intermediate in the produ...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the synthesis of 3-(methylthio)-N-phenylaniline, a significant intermediate in the production of dyes, pigments, and pharmaceuticals.[1] The primary focus is on a modern nickel-catalyzed Buchwald-Hartwig amination, a highly efficient method for carbon-nitrogen bond formation.[2][3] For comparative purposes, a traditional copper-catalyzed Ullmann condensation method is also detailed, based on established literature.[4] These protocols are designed to offer a comprehensive guide for the successful synthesis and purification of the target compound.
Introduction
3-(Methylthio)-N-phenylaniline is a valuable building block in organic synthesis.[1] The synthesis of such diarylamines has traditionally been achieved through methods like the Ullmann condensation, which often requires harsh reaction conditions, including high temperatures and stoichiometric amounts of copper.[4][5] Modern cross-coupling reactions, particularly the Buchwald-Hartwig amination, offer milder and more efficient alternatives.[2] Nickel-catalyzed variants of this reaction have gained prominence due to the lower cost and unique reactivity of nickel compared to palladium.[6] This protocol outlines a nickel-catalyzed approach utilizing an N-heterocyclic carbene (NHC) ligand, known to facilitate a broad range of C-N coupling reactions.[7]
Alternative Route: Copper-Catalyzed Ullmann Condensation
Caption: Catalytic cycle for Ni-catalyzed C-N coupling.
Experimental Workflow for Nickel-Catalyzed Synthesis
Caption: Step-by-step workflow for the synthesis.
Safety Precautions
Handle all reagents and solvents in a well-ventilated fume hood.
Nickel catalysts are potential carcinogens and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive.
The Ullmann condensation involves high temperatures and pressures; ensure the autoclave is operated by trained personnel and behind a safety shield.
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols for the Development of Novel Compounds from 3-(Methylthio)-N-phenylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction The 3-(Methylthio)-N-phenylaniline scaffold represents a promising starting point for the development of novel therapeutic agents, particularly...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-(Methylthio)-N-phenylaniline scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The presence of the methylthio group and the N-phenylaniline core offers opportunities for a variety of chemical modifications to modulate the compound's physicochemical properties, biological activity, and pharmacokinetic profile. Derivatives of the N-phenylaniline class have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways frequently dysregulated in cancer.
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and characterization of novel compounds derived from 3-(Methylthio)-N-phenylaniline. Detailed protocols for key experiments are provided to guide researchers in the discovery and development of new drug candidates based on this scaffold.
Data Presentation
The following tables summarize representative quantitative data for novel kinase inhibitors derived from scaffolds related to 3-(Methylthio)-N-phenylaniline. This data is intended to serve as a guide for the presentation and comparison of results obtained from the experimental protocols outlined below.
Table 1: In Vitro Cytotoxicity (IC50) of Representative N-Phenylaniline Derivatives
Protocol 1: Synthesis of N-Aryl-3-(methylthio)aniline Derivatives via Buchwald-Hartwig Amination
This protocol describes a general method for the synthesis of novel N-phenylaniline derivatives starting from 3-(methylthio)aniline and various aryl halides.
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
To a dry Schlenk flask under a nitrogen atmosphere, add Pd(OAc)2 (2 mol%), Xantphos (4 mol%), and Cs2CO3 (1.4 equivalents).
Add 3-(methylthio)aniline (1.0 equivalent) and the desired aryl halide (1.2 equivalents).
Add anhydrous toluene via syringe.
Seal the flask and heat the reaction mixture at 100-110 °C with stirring for 12-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired N-aryl-3-(methylthio)aniline derivative.
Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.
Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay
This protocol details the determination of the cytotoxic effects of the synthesized compounds against various cancer cell lines.
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
Complete cell culture medium (e.g., DMEM with 10% FBS)
96-well cell culture plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
DMSO (Dimethyl sulfoxide)
Microplate reader
Procedure:
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
Prepare serial dilutions of the test compounds in cell culture medium.
After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Shake the plates gently for 15 minutes to ensure complete dissolution.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a specific protein kinase.
Prepare serial dilutions of the test compounds in the kinase assay buffer.
In a white opaque 96-well plate, add the kinase and its specific substrate peptide.
Add the test compound dilutions to the wells. Include a no-inhibitor control and a no-kinase control.
Initiate the kinase reaction by adding ATP to each well.
Incubate the plate at 30°C for 60 minutes.
Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
Measure the luminescence using a luminometer.
Calculate the percentage of kinase inhibition for each compound concentration.
Determine the IC50 value by plotting the inhibition data against the compound concentrations.
Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of a lead compound. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
Lead 3-(Methylthio)-N-phenylaniline derivative
Immunocompromised mice (e.g., nude or SCID mice)
Human cancer cells for xenograft establishment (e.g., HCT116)
Matrigel
Vehicle for drug formulation (e.g., 0.5% carboxymethylcellulose)
Calipers
Analytical balance
Procedure:
Subcutaneously inject a suspension of human cancer cells mixed with Matrigel into the flank of each mouse.
Monitor the mice for tumor growth.
When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
Administer the lead compound (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.
Measure the tumor volume using calipers and the body weight of the mice twice or three times a week.
Continue the treatment for a specified period (e.g., 21 days).
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Plot the mean tumor volume over time for each group to evaluate the antitumor efficacy of the compound.
Mandatory Visualization
Caption: Workflow for the development of novel compounds.
Technical Support Center: Synthesis of 3-(Methylthio)-N-phenylaniline
Welcome to the technical support center for the synthesis of 3-(Methylthio)-N-phenylaniline. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and fre...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the synthesis of 3-(Methylthio)-N-phenylaniline. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to help improve reaction yields and overcome common experimental challenges.
General Synthesis Workflow
The palladium-catalyzed Buchwald-Hartwig amination is a primary method for synthesizing 3-(Methylthio)-N-phenylaniline. The general workflow involves the cross-coupling of an aryl halide (or pseudohalide) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Caption: General experimental workflow for the synthesis of 3-(Methylthio)-N-phenylaniline.
Preparation: To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere (e.g., Argon or Nitrogen).
Reagent Addition: Add anhydrous toluene to the flask, followed by 3-bromo-thioanisole and aniline via syringe.
Reaction: Heat the mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Workup: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Quench the reaction by slowly adding water.
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).
Washing: Combine the organic layers and wash with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure 3-(Methylthio)-N-phenylaniline.
Q1: My reaction yield is consistently low. What are the most common causes and how can I fix them?
Low yield is the most frequent issue and can stem from several factors related to the catalyst system, reaction conditions, or reagent quality.
Optimization
Technical Support Center: Synthesis of 3-(Methylthio)-N-phenylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side react...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of 3-(Methylthio)-N-phenylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 3-(Methylthio)-N-phenylaniline?
The synthesis of 3-(Methylthio)-N-phenylaniline is typically achieved through cross-coupling reactions that form a carbon-nitrogen (C-N) bond. The two most prominent methods are:
Buchwald-Hartwig Amination : A palladium-catalyzed cross-coupling reaction between an amine (3-(methylthio)aniline) and an aryl halide or triflate (e.g., iodobenzene, bromobenzene). This method is known for its broad substrate scope and tolerance of various functional groups under relatively mild conditions.[1][2]
Ullmann Condensation : A copper-catalyzed reaction that couples an amine with an aryl halide. While traditional Ullmann reactions required harsh conditions like high temperatures, modern protocols often use ligands to facilitate the reaction under milder conditions.[2][3]
Q2: I am experiencing low to no conversion in my Buchwald-Hartwig reaction. What are the potential causes and troubleshooting steps?
Low conversion is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Inactive Catalyst : The Pd(0) active species may not have formed or may have been deactivated. Ensure the use of a reliable palladium precursor and ligand. Consider using a pre-catalyst that is more stable and easily activated.
Poor Reagent Quality : Impurities in solvents, starting materials, or the base can poison the catalyst. Ensure all reagents are pure and dry, and solvents are appropriately degassed to remove oxygen, which can deactivate the catalyst.
Inappropriate Base or Ligand : The choice of base and ligand is critical and substrate-dependent. For electron-neutral anilines, a strong, non-nucleophilic base like NaOtBu or K₃PO₄ is often effective. The ligand choice influences reaction rate and scope; sterically hindered phosphine ligands are commonly used.[1]
Sub-optimal Temperature : The reaction may require higher temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition or side reactions.[4] A gradual increase in temperature while monitoring the reaction by Thin Layer Chromatography (TLC) is advisable.
Q3: My TLC analysis shows multiple spots, indicating the formation of byproducts. What are the most common side reactions in a Buchwald-Hartwig synthesis?
Several side reactions can compete with the desired C-N bond formation:
Hydrodehalogenation : The aryl halide can be reduced to the corresponding arene (benzene in this case). This occurs when an intermediate palladium-hydride species transfers a hydride to the aryl halide instead of undergoing reductive elimination with the amine.[1]
Homocoupling of Aryl Halide : The aryl halide can couple with itself to form a biaryl byproduct (biphenyl).
Ligand Oxidation : Phosphine ligands can be oxidized, rendering them ineffective for the catalytic cycle. This is why oxygen-free conditions are crucial.
Q4: I am using the Ullmann condensation and observing a significant amount of a diaryl ether byproduct. How can I prevent this?
The formation of diaryl ethers is a known side reaction in Ullmann condensations, particularly when synthesizing diarylamines.[5]
Cause : This side reaction is often caused by the presence of water or hydroxide salts. Water can hydrolyze the aryl halide to a phenol, which then competes with the aniline in the copper-catalyzed coupling reaction to form a diaryl ether.[5]
Prevention :
Anhydrous Conditions : Ensure all reagents, solvents, and glassware are scrupulously dried.
Base Selection : Use a base that is less likely to generate hydroxide ions in the reaction mixture. Anhydrous K₂CO₃ or Cs₂CO₃ are common choices.
Q5: Can the methylthio (-SCH₃) group itself participate in side reactions?
The methylthio group is a thioether, which is generally stable under the typical reducing or neutral conditions of Buchwald-Hartwig and Ullmann reactions. However, it can be susceptible to oxidation to a sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) if oxidizing agents are present. It is crucial to ensure that the reaction environment is free of oxidants.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues during the synthesis.
Issue
Possible Cause
Troubleshooting Steps
Low or No Product Formation
1. Inactive catalyst system.
• Use fresh, high-purity catalyst and ligand. • Ensure proper degassing of the solvent. • Screen different ligands and bases.[4]
2. Low reaction temperature.
• Incrementally increase the reaction temperature by 10-20 °C and monitor by TLC.
3. Poor quality of starting materials.
• Purify starting aniline and aryl halide. • Use a freshly opened bottle of base or dry it before use.
Formation of Byproducts
1. Hydrodehalogenation (Arene byproduct)
• Use a ligand that promotes reductive elimination over side reactions (e.g., bulky electron-rich phosphines). • Re-evaluate the base and solvent combination.
2. Diaryl Ether Formation (Ullmann)
• Ensure strictly anhydrous conditions. • Use a non-hydroxide base like K₂CO₃.
3. Oxidation of Methylthio Group
• Ensure the reaction is performed under an inert atmosphere (N₂ or Ar). • Verify that reagents are free from peroxide impurities.
Inconsistent Yields
1. Reaction sensitivity to trace impurities.
• Standardize the purification and drying procedure for all reagents and solvents. • Ensure consistent inert atmosphere techniques.
2. Catalyst deactivation.
• Consider a higher catalyst loading or the use of a more robust pre-catalyst.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization.
Setup : To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 1 mol%), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 2 mol%), and NaOtBu (2.8 mmol).
Reagents : Evacuate and backfill the tube with an inert gas (Argon or Nitrogen). Add 3-(methylthio)aniline (2.0 mmol), the aryl halide (e.g., bromobenzene, 2.2 mmol), and anhydrous, degassed toluene (10 mL).
Reaction : Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
Monitoring : Monitor the reaction progress using TLC or GC-MS. The reaction is typically complete within 12-24 hours.
Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
Purification : Purify the crude product by flash column chromatography on silica gel to yield 3-(Methylthio)-N-phenylaniline.
Protocol 2: Modified Ullmann Condensation
This protocol uses a ligand to improve reaction efficiency.
Setup : To an oven-dried Schlenk tube, add CuI (0.2 mmol, 10 mol%), a ligand (e.g., 1,10-Phenanthroline, 0.4 mmol, 20 mol%), and K₂CO₃ (4.0 mmol).
Reagents : Evacuate and backfill the tube with an inert gas. Add 3-(methylthio)aniline (2.0 mmol), the aryl halide (e.g., iodobenzene, 2.0 mmol), and a high-boiling polar solvent like DMF or NMP (10 mL).
Reaction : Seal the tube and heat the mixture to 120-140 °C with vigorous stirring.
Monitoring : Monitor the reaction progress by TLC.
Workup : Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
Purification : Purify the crude product by flash column chromatography.
Visual Guides
Caption: Main reaction pathway (Buchwald-Hartwig) and a common side reaction.
Caption: A logical workflow for troubleshooting low-yield reactions.
Caption: Simplified comparison of proposed catalytic cycles.
Technical Support Center: Purification of Crude 3-(Methylthio)-N-phenylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-(Methylthio)-N-phen...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-(Methylthio)-N-phenylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude 3-(Methylthio)-N-phenylaniline?
A1: The most common and effective purification techniques for 3-(Methylthio)-N-phenylaniline are recrystallization, column chromatography, and distillation under reduced pressure. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the likely impurities in crude 3-(Methylthio)-N-phenylaniline?
A2: Depending on the synthetic route, common impurities may include unreacted starting materials such as 3-methylthioaniline and a phenyl halide (e.g., bromobenzene), residual catalysts like copper salts, and high-boiling solvents for example N,N-dimethylformamide (DMF).[1][2] Side products from competing reactions may also be present.
Q3: What purity level can be expected from these purification methods?
A3: With proper execution, high purity can be achieved. For instance, recrystallization from n-propyl alcohol has been reported to yield 3-(Methylthio)-N-phenylaniline with a purity of 99.4%.[2] Column chromatography and distillation are also capable of providing high purity products, often exceeding 99%.
Q4: My purified 3-(Methylthio)-N-phenylaniline is a dark reddish-brown oil. Is this normal?
A4: While pure 3-(Methylthio)-N-phenylaniline is expected to be a lighter-colored solid or oil, aged aniline derivatives can darken over time due to oxidation and the formation of polymeric impurities.[3] If the product is dark, further purification or treatment to remove colored impurities may be necessary.
Troubleshooting Guides
Recrystallization
Problem
Possible Cause(s)
Troubleshooting Steps
Product does not crystallize
- Solvent is too non-polar or too polar.- Solution is not sufficiently saturated.- Presence of impurities inhibiting crystallization.
- Try a different solvent or a solvent mixture.- Concentrate the solution by slowly evaporating the solvent.- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.- Perform a pre-purification step (e.g., activated carbon treatment) to remove impurities.
Oily product forms instead of crystals
- The melting point of the compound is lower than the temperature of the solution.- High concentration of impurities.
- Cool the solution slowly, perhaps in a cold room or refrigerator, rather than an ice bath.- Redissolve the oil in a minimal amount of hot solvent and try to recrystallize again.- Purify the crude material by another method (e.g., column chromatography) before recrystallization.
Low recovery of purified product
- Too much solvent was used.- The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration.
- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the solution to a lower temperature to maximize crystal formation.- Ensure the filtration apparatus is pre-heated to prevent crystallization on the filter paper.
Crystals are colored
- Colored impurities are co-crystallizing with the product.
- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product.
Column Chromatography
Problem
Possible Cause(s)
Troubleshooting Steps
Poor separation of product from impurities
- Inappropriate solvent system (eluent).- Column was not packed properly.- Column was overloaded with crude material.
- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired compound.- Repack the column, ensuring the silica gel is homogenous and free of air bubbles.- Use an appropriate ratio of crude material to silica gel (typically 1:20 to 1:100 by weight).
Product elutes too quickly (high Rf)
- The eluent is too polar.
- Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
Product does not elute from the column (low Rf)
- The eluent is not polar enough.
- Increase the polarity of the eluent by increasing the proportion of the more polar solvent. A gradient elution may be effective.[4]
Streaking or tailing of spots on TLC/fractions
- The compound may be acidic or basic and interacting strongly with the silica gel.- The compound is not fully soluble in the eluent.
- For basic compounds like anilines, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to improve peak shape.[4]- Ensure the compound is fully dissolved before loading onto the column.
Cracks in the silica gel bed
- The column has run dry.- Heat generated from the interaction of the solvent with the silica gel.
- Never let the solvent level drop below the top of the silica gel.- Pack the column using a slurry method and allow it to equilibrate.
Distillation
Problem
Possible Cause(s)
Troubleshooting Steps
Bumping or uneven boiling
- Lack of boiling chips or inadequate stirring.
- Add fresh boiling chips or a magnetic stir bar before heating.
Product does not distill at the expected temperature
- Incorrect pressure reading.- Presence of significant amounts of impurities affecting the boiling point.
- Verify the vacuum pressure with a calibrated gauge.- Consider that the observed boiling point may differ from literature values due to impurities.
Product darkens or decomposes during distillation
- The distillation temperature is too high.- Presence of oxygen.
- Perform the distillation under a high vacuum to lower the boiling point.- Ensure the system is leak-free and consider purging with an inert gas (e.g., nitrogen or argon) before heating.
Experimental Protocols
Recrystallization Protocol
Solvent Selection: Based on patent data, n-propyl alcohol is an effective solvent for the recrystallization of 3-(Methylthio)-N-phenylaniline.[2]
Dissolution: In a fume hood, place the crude 3-(Methylthio)-N-phenylaniline in an Erlenmeyer flask. Add a minimal amount of n-propyl alcohol and heat the mixture gently with stirring until the solid completely dissolves.
Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold n-propyl alcohol to remove any remaining soluble impurities.
Drying: Dry the purified crystals in a vacuum oven at a temperature below the product's melting point.
Column Chromatography Protocol (General)
Solvent System Selection: Use TLC to determine an appropriate solvent system. For aniline derivatives, a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate is a good starting point.[5] A system that gives an Rf value of 0.2-0.3 for 3-(Methylthio)-N-phenylaniline is ideal. For this basic compound, consider adding 0.1-1% triethylamine to the eluent.[4]
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a flat, even bed.
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.[4]
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 3-(Methylthio)-N-phenylaniline.
Visualizations
Caption: General purification workflow for crude 3-(Methylthio)-N-phenylaniline.
Caption: Troubleshooting logic for failed recrystallization.
Technical Support Center: Optimizing Reaction Conditions for 3-(Methylthio)-N-phenylaniline
Welcome to the technical support center for the synthesis of 3-(Methylthio)-N-phenylaniline. This resource is tailored for researchers, scientists, and drug development professionals, providing in-depth troubleshooting g...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the synthesis of 3-(Methylthio)-N-phenylaniline. This resource is tailored for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare 3-(Methylthio)-N-phenylaniline?
A1: The two most common methods for synthesizing 3-(Methylthio)-N-phenylaniline, a diarylamine, are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2][3] The Buchwald-Hartwig reaction generally offers milder conditions and a broader substrate scope, while the Ullmann condensation is an older method that often requires higher temperatures but can be effective where palladium-based methods fail.[1][4]
Q2: I am observing a low yield in my Buchwald-Hartwig reaction. What are the common causes?
A2: Low yields in Buchwald-Hartwig aminations can stem from several factors. Key areas to investigate include the quality of your reagents (aryl halide and amine), the choice of catalyst system (palladium precursor and ligand), the base, the solvent, and the reaction temperature. Inactive catalysts, often due to exposure to oxygen, and suboptimal reaction conditions are frequent culprits.[5] The choice of a bulky, electron-rich phosphine ligand is critical for success.[5][6]
Q3: My Ullmann condensation is not proceeding to completion. What should I check?
A3: Incomplete conversion in an Ullmann reaction is a common issue. Traditional Ullmann conditions require high temperatures (>200 °C), which might be necessary if milder, ligand-accelerated conditions are failing.[1] The purity and activation of the copper catalyst are paramount; using fresh, high-purity copper(I) salts is recommended.[7] Additionally, the choice of a high-boiling polar solvent like DMF or DMSO and a suitable base (e.g., K₂CO₃, K₃PO₄) is crucial.[7][8]
Q4: I am seeing significant side products, such as debromination of my aryl halide. How can I minimize this?
A4: The formation of a debrominated side product is often due to a reaction with trace amounts of water or other protic impurities in the reaction mixture.[8] Ensuring the use of anhydrous solvents and reagents is the first step to mitigate this. In some cases, the choice of base can also influence the extent of this side reaction.
Q5: How do I choose the optimal ligand for a Buchwald-Hartwig reaction?
A5: The choice of ligand is critical and depends on the specific substrates. For the coupling of anilines with aryl halides, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or BrettPhos are often highly effective.[5][9] These ligands promote the key steps of the catalytic cycle and can help overcome challenges with less reactive substrates.[5] A screening of different ligands may be necessary to identify the optimal one for your specific reaction.
Troubleshooting Guides
Buchwald-Hartwig Amination Troubleshooting
Problem
Potential Cause(s)
Suggested Solution(s)
Low or No Conversion
1. Inactive Catalyst (Pd(0) not formed or degraded).2. Suboptimal Ligand.3. Inappropriate Base or Solvent.4. Reaction Temperature Too Low.
1. Use a pre-catalyst or ensure anhydrous and oxygen-free conditions to protect the active Pd(0) species.[10]2. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[11]3. Ensure the base is strong enough (e.g., NaOtBu, LHMDS) and the solvent is appropriate (e.g., toluene, dioxane).[6]4. Incrementally increase the reaction temperature, typically in the range of 80-110 °C.[6]
Significant Side Product Formation (e.g., Hydrodehalogenation)
1. Presence of Protic Impurities.2. Base-Promoted Decomposition.
1. Use rigorously dried solvents and reagents. Ensure the inert atmosphere is maintained.2. Consider a milder base (e.g., K₃PO₄, Cs₂CO₃) and a lower reaction temperature.
Reaction Stalls Before Completion
1. Catalyst Decomposition.2. Product Inhibition.
1. Increase catalyst loading or add a fresh portion of catalyst. An alternative ligand may also improve catalyst stability.2. Dilute the reaction mixture or consider a different solvent system.
Ullmann Condensation Troubleshooting
Problem
Potential Cause(s)
Suggested Solution(s)
Low or No Conversion
1. Inactive Copper Source.2. Reaction Temperature Too Low.3. Inappropriate Solvent or Base.
1. Use fresh, high-purity Cu(I) iodide or bromide.[7]2. For classical Ullmann, temperatures of 180-200 °C may be required. For modern protocols with ligands, 80-140 °C is a typical range.[1][12]3. Screen different polar aprotic solvents (DMF, DMSO) and inorganic bases (K₂CO₃, K₃PO₄).[7]
Formation of Phenol Side Product
Competing C-O coupling with residual water or hydroxide.
Ensure anhydrous conditions. The choice of ligand can also influence selectivity.[13]
Reaction Mixture is Heterogeneous and Difficult to Stir
Poor solubility of inorganic base.
Use a finely powdered base and ensure vigorous stirring. A change in solvent might also improve solubility.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of 3-Bromo-thioanisole with Aniline
This protocol is a general starting point and may require optimization for specific substrates.
Reagents and Materials:
3-Bromo-thioanisole (1.0 equiv)
Aniline (1.2 equiv)
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
XPhos (4 mol%)
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
Anhydrous Toluene
Procedure:
To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂, XPhos, and NaOtBu.
Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
Under the inert atmosphere, add anhydrous toluene, followed by 3-bromo-thioanisole and aniline via syringe.
Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
Filter and concentrate the solution under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford 3-(Methylthio)-N-phenylaniline.
Protocol 2: Ullmann Condensation of 3-Iodo-thioanisole with Aniline
This protocol is based on conditions reported in the literature for the synthesis of similar diarylamines.[12]
Reagents and Materials:
3-Iodo-thioanisole (1.0 equiv)
Aniline (1.0 equiv)
Copper(I) Iodide (CuI) (10 mol%)
Potassium Iodide (KI) (10 mol%)
Potassium Phosphate (K₃PO₄) (2.0 equiv)
No solvent (neat) or a high-boiling solvent like DMF
Procedure:
To a high-pressure reaction vessel, add 3-iodo-thioanisole, aniline, CuI, KI, and K₃PO₄.
Seal the vessel and purge with an inert gas.
Heat the reaction mixture to 190 °C under a pressure of 0.2 MPa for 3 hours with stirring.[12]
After cooling to room temperature, add water to the reaction mixture and extract with a polar solvent (e.g., ethyl acetate).
Separate the organic phase and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
The crude product can be further purified by distillation under reduced pressure and/or recrystallization from propanol to yield pure 3-(Methylthio)-N-phenylaniline.[12]
Data Presentation
Table 1: Comparison of Conditions for Ullmann Synthesis of 3-(Methylthio)-N-phenylaniline[12]
Entry
Aryl Halide
Catalyst (mol%)
Promoter (mol%)
Base (equiv)
Temp (°C)
Time (h)
Pressure (MPa)
Yield (%)
1
Bromobenzene
CuI (10)
KI (10)
K₂CO₃ (2)
185
2
0.1
78.5
2
Bromobenzene
CuCl (10)
KI (10)
K₃PO₄ (2)
185
5
0.5
73.4
3
Iodobenzene
CuI (50)
KI (150)
K₂CO₃ (3)
200
3
0.1
65.8
4
Iodobenzene
CuBr (30)
NaI (60)
K₃PO₄ (3)
195
4
0.2
-
Data extracted and adapted from patent CN103508929A.
Mandatory Visualizations
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.
Degradation pathways of 3-(Methylthio)-N-phenylaniline under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-(Methylthio)...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-(Methylthio)-N-phenylaniline under various experimental conditions.
Q1: What are the likely degradation pathways for 3-(Methylthio)-N-phenylaniline under forced degradation conditions?
A1: Based on the structure of 3-(Methylthio)-N-phenylaniline, which contains a secondary aromatic amine and a methylthio (thioether) group, the primary degradation pathways are expected to be oxidation, photodegradation, and to a lesser extent, hydrolysis under extreme pH conditions.
Oxidative Degradation: The sulfur atom in the methylthio group is susceptible to oxidation, which can lead to the formation of 3-(Methylsulfinyl)-N-phenylaniline (sulfoxide) and further to 3-(Methylsulfonyl)-N-phenylaniline (sulfone).[1] The secondary amine can also be oxidized, potentially leading to N-oxide formation or coupling reactions.
Photodegradation: Aromatic amines and thioethers can be sensitive to light.[2][3] Exposure to UV or visible light may induce free-radical reactions, leading to dimerization, polymerization, or cleavage of the C-N or C-S bonds. For diphenylamine, a related structure, photodegradation can lead to the formation of carbazole through cyclization.
Hydrolytic Degradation: Generally, N-phenylaniline and thioether linkages are relatively stable to hydrolysis.[4] Significant degradation is only expected under forcing acidic or basic conditions at elevated temperatures.[5][6]
Q2: I am observing unexpected peaks in my HPLC chromatogram during a stability study. How can I determine if these are degradation products?
A2: The appearance of new peaks that grow over time while the parent peak decreases is a strong indication of degradation. To confirm, you should:
Perform a Forced Degradation Study: Subject a sample of 3-(Methylthio)-N-phenylaniline to stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products.[2][7]
Compare Chromatograms: Compare the retention times of the peaks in your stability sample with those from the forced degradation study. Co-elution of peaks suggests the presence of the same degradation products.
Use a Photodiode Array (PDA) Detector: A PDA detector can provide UV spectra for each peak. Degradation products often have different UV spectra compared to the parent compound.
Employ Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer (LC-MS) is the most definitive way to identify degradation products by determining their mass-to-charge ratio (m/z) and fragmentation patterns.
Q3: My oxidative degradation experiment is showing either no degradation or complete degradation of the starting material. How can I achieve the target 5-20% degradation?
A3: Achieving the target degradation level often requires optimization of the stress conditions.[7]
If no degradation is observed:
Increase the concentration of the oxidizing agent (e.g., hydrogen peroxide).
Increase the reaction temperature in increments (e.g., 10°C at a time).
Extend the exposure time.
If complete degradation is observed:
Decrease the concentration of the oxidizing agent.
Lower the reaction temperature.
Shorten the exposure time.
Consider a milder oxidizing agent.
It is recommended to start with milder conditions and incrementally increase the stress to find the optimal conditions for controlled degradation.[8]
Q4: I am having trouble separating the parent compound from its degradation products by reverse-phase HPLC. What can I do?
A4: Co-elution can be a challenge, especially if the degradation products have similar polarities to the parent compound. Try the following troubleshooting steps:
Modify the Mobile Phase:
Adjust the ratio of your organic solvent to the aqueous phase.
Try a different organic solvent (e.g., switch from acetonitrile to methanol, or vice versa).
Change the pH of the aqueous phase.
Change the Stationary Phase: Use a column with a different chemistry (e.g., C8, Phenyl-Hexyl, or a polar-embedded phase).
Adjust the Gradient: If using a gradient elution, make the gradient shallower to increase the separation between closely eluting peaks.
Temperature Control: Varying the column temperature can alter the selectivity of the separation.
Data Presentation
The following tables present illustrative quantitative data for the degradation of 3-(Methylthio)-N-phenylaniline under various stress conditions. Note: This data is hypothetical and intended for instructional purposes due to the lack of specific published degradation studies for this compound.
Table 1: Summary of Forced Degradation Studies of 3-(Methylthio)-N-phenylaniline
Table 2: Profile of Oxidative Degradation Products
Degradation Product
Structure
Retention Time (min)
% Peak Area
3-(Methylthio)-N-phenylaniline
Parent
10.2
85.1
3-(Methylsulfinyl)-N-phenylaniline
Sulfoxide
8.5
11.2
3-(Methylsulfonyl)-N-phenylaniline
Sulfone
7.9
3.7
Experimental Protocols
Protocol for Forced Hydrolytic Degradation
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 3-(Methylthio)-N-phenylaniline in a suitable solvent (e.g., acetonitrile or methanol).
Acid Hydrolysis:
Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M HCl.
Cap the vial and place it in a water bath at 60°C for 24 hours.[8]
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
Base Hydrolysis:
Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M NaOH.
Cap the vial and place it in a water bath at 60°C for 24 hours.[8]
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
Neutral Hydrolysis:
Add 1 mL of the stock solution to a vial containing 9 mL of purified water.
Treat the sample in the same manner as the acid and base hydrolysis samples.
Protocol for Forced Oxidative Degradation
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 3-(Methylthio)-N-phenylaniline in acetonitrile.
Oxidative Stress:
Add 1 mL of the stock solution to a vial containing 9 mL of 3% hydrogen peroxide.
Keep the vial at room temperature, protected from light, for 8 hours.[1]
At specified time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot and dilute it with the mobile phase for immediate HPLC analysis.
Protocol for Photostability Testing
Sample Preparation:
Prepare a solid sample of 3-(Methylthio)-N-phenylaniline by spreading a thin layer in a chemically inert, transparent container.
Prepare a solution sample (e.g., 0.1 mg/mL in acetonitrile) in a quartz cuvette.
Control Sample: Prepare a "dark control" for both solid and solution samples by wrapping them in aluminum foil to protect them from light.
Exposure:
Place the samples and the dark controls in a photostability chamber.
Expose the samples to light according to ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9][10]
Analysis: After the exposure period, analyze both the exposed and dark control samples by HPLC to assess the extent of photodegradation.
Technical Support Center: HPLC Analysis of 3-(Methylthio)-N-phenylaniline
Welcome to the technical support center for the HPLC analysis of 3-(Methylthio)-N-phenylaniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues, with...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the HPLC analysis of 3-(Methylthio)-N-phenylaniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues, with a focus on overcoming peak tailing.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common issue in the reversed-phase HPLC analysis of amine-containing compounds like 3-(Methylthio)-N-phenylaniline. It can compromise peak integration, reduce resolution, and affect the accuracy of quantification.[1][2][3] This guide provides a systematic approach to diagnosing and resolving this problem.
Initial Assessment: Is it a Chemical or Physical Problem?
The first step is to determine the nature of the peak tailing. This can be done by injecting a neutral compound.
If the neutral compound's peak also tails: The issue is likely a physical or mechanical problem with the HPLC system.
If the neutral compound's peak is symmetrical, but the 3-(Methylthio)-N-phenylaniline peak tails: The problem is likely chemical, stemming from secondary interactions between your analyte and the stationary phase.[4]
Below is a workflow to guide you through the troubleshooting process.
Caption: A troubleshooting workflow for diagnosing and resolving peak tailing in HPLC.
Frequently Asked Questions (FAQs)
Here are some frequently asked questions regarding peak tailing in the analysis of 3-(Methylthio)-N-phenylaniline.
Q1: What are the primary chemical causes of peak tailing for 3-(Methylthio)-N-phenylaniline?
A1: The primary cause of peak tailing for basic compounds like 3-(Methylthio)-N-phenylaniline is secondary interactions with residual silanol groups on silica-based stationary phases.[1][2][5] These silanol groups (Si-OH) are acidic and can interact with the protonated amine group of your analyte through ion-exchange, leading to a mixed-mode retention mechanism that causes tailing.[5][6]
Q2: How does mobile phase pH affect the peak shape of 3-(Methylthio)-N-phenylaniline?
A2: Mobile phase pH is a critical parameter.[7][8]
At mid-range pH (e.g., 4-7): Silanol groups are ionized (negatively charged), and the aniline moiety is protonated (positively charged), leading to strong ionic interactions and significant tailing.
At low pH (e.g., < 3): The ionization of silanol groups is suppressed, minimizing secondary ionic interactions. This is a common strategy to improve peak shape for basic compounds.[3][7]
At high pH (e.g., > 8): The aniline compound is in its neutral (free base) form, which also minimizes ionic interactions. However, this requires a pH-stable HPLC column.[7][9]
Q3: What mobile phase additives can I use to reduce peak tailing?
A3: Mobile phase additives, often called "silanol blockers" or "competing bases," can significantly improve peak shape.[7]
Triethylamine (TEA): A common additive, TEA is a small basic molecule that competes with the analyte for active silanol sites on the stationary phase, thereby masking them and reducing tailing.[7][10] A typical starting concentration is 0.1% (v/v).
Formic Acid or Acetic Acid: These are often used to control the mobile phase at a low pH and can help improve peak shape by suppressing silanol ionization.[11]
Buffers: Using a buffer (e.g., phosphate or acetate) at a concentration of 10-25 mM helps maintain a constant pH, which is crucial for reproducible retention times and symmetrical peak shapes.[3][5]
Q4: Can my choice of HPLC column contribute to peak tailing?
A4: Absolutely. The choice of column is crucial.
Traditional Silica-Based C18 Columns (Type A Silica): These older columns often have a higher number of accessible, acidic silanol groups, making them more prone to causing peak tailing with basic compounds.[1]
High-Purity, End-Capped C18 Columns (Type B Silica): Modern columns are made with higher purity silica and are "end-capped" to cover most of the residual silanol groups. These columns show significantly reduced tailing for basic analytes.[1][12]
Columns with Embedded Polar Groups: These columns have a polar group embedded in the alkyl chain, which can further shield the analyte from interacting with residual silanols.
pH-Stable Columns (e.g., Hybrid or Polymer-based): If you need to work at a high pH, these columns are designed to withstand such conditions without degradation.[13]
Q5: Could my sample preparation be causing peak tailing?
A5: Yes, two main factors in your sample preparation can lead to peak tailing:
Sample Overload: Injecting too high a concentration of your analyte can saturate the stationary phase, leading to peak distortion.[2][10] If you suspect this, try diluting your sample 10-fold and re-injecting.[12]
Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., 100% acetonitrile when your mobile phase is 30% acetonitrile), it can cause peak distortion.[2][3] Ideally, your sample should be dissolved in the mobile phase itself or a weaker solvent.[3]
Data Summary: Impact of Corrective Actions on Peak Shape
The following table summarizes the expected impact of various troubleshooting steps on the peak tailing factor (Tf). A USP tailing factor of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.5 are generally considered problematic.
Parameter Adjusted
Typical Starting Value
Optimized Value
Expected Tailing Factor (Tf) Improvement
Notes
Mobile Phase pH
5.0
2.8
Significant (e.g., 2.0 -> 1.2)
Requires a column stable at low pH.
Mobile Phase Additive
None
0.1% Triethylamine (TEA)
Significant (e.g., 1.9 -> 1.3)
May alter selectivity and retention times.
Column Type
Type A Silica C18
Type B Silica C18 (End-capped)
Moderate to Significant
Modern columns are generally better for basic compounds.
Sample Concentration
1 mg/mL
0.1 mg/mL
Moderate
Addresses column overload issues.
Injection Volume
20 µL
5 µL
Moderate
Also helps to mitigate overload.
Experimental Protocols
Here are detailed methodologies for some of the key troubleshooting experiments.
Protocol 1: Mobile Phase pH Adjustment
Initial Mobile Phase: Acetonitrile:Water (50:50, v/v).
Preparation of Low pH Mobile Phase:
Prepare the aqueous component: Add 0.1% (v/v) of formic acid or phosphoric acid to HPLC-grade water.
Adjust the final mobile phase composition to Acetonitrile:[Water + 0.1% Acid] (50:50, v/v).
Sonicate to degas before use.
Experimental Procedure:
Equilibrate the HPLC system and column with the low pH mobile phase for at least 15-20 column volumes.
Inject a standard of 3-(Methylthio)-N-phenylaniline.
Compare the peak shape and tailing factor to the analysis with the neutral pH mobile phase.
Protocol 2: Using a Mobile Phase Additive (Triethylamine)
Mobile Phase: Acetonitrile:Water (50:50, v/v) with a suitable buffer (e.g., 10 mM ammonium acetate).
Preparation of Mobile Phase with TEA:
To the aqueous portion of the mobile phase, add triethylamine to a final concentration of 0.1% (v/v).
Adjust the pH of the aqueous portion to the desired value (e.g., 7.0) with acetic acid.
Mix with acetonitrile to the final desired ratio.
Sonicate to degas.
Experimental Procedure:
Equilibrate the system with the TEA-containing mobile phase. Note that it may take some time for the TEA to fully coat the active sites, so a longer equilibration is recommended.
Inject the sample and evaluate the peak shape.
Note: It is advisable to dedicate a column to methods using ion-pairing reagents or additives like TEA, as they can be difficult to completely wash out.
Protocol 3: Diagnosing Column Overload
Prepare a Sample Series:
Prepare a stock solution of 3-(Methylthio)-N-phenylaniline at a concentration of 1 mg/mL in the mobile phase.
Create a dilution series from this stock: 0.5 mg/mL, 0.1 mg/mL, 0.05 mg/mL, and 0.01 mg/mL.
Experimental Procedure:
Using your standard HPLC method, inject a constant volume (e.g., 10 µL) of each concentration, starting from the most dilute.
Analyze the chromatograms and observe the tailing factor for each concentration.
If the tailing factor improves significantly at lower concentrations, the original issue was likely column overload.[14]
Common impurities in commercial 3-(Methylthio)-N-phenylaniline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in commercial 3-(Methylthio...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in commercial 3-(Methylthio)-N-phenylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might find in my commercial batch of 3-(Methylthio)-N-phenylaniline?
A1: Common impurities in commercial 3-(Methylthio)-N-phenylaniline can originate from the synthetic route used for its manufacture, which is typically a Buchwald-Hartwig amination or an Ullmann condensation. These impurities may include:
Unreacted Starting Materials: 3-(Methylthio)aniline and the aryl halide (e.g., bromobenzene or iodobenzene).
Homocoupling Byproducts: Biphenyl or substituted biphenyls from the self-coupling of the aryl halide.
Catalyst and Ligand Residues: Residual palladium or copper catalysts and their degradation products, such as phosphine oxides from ligands used in the Buchwald-Hartwig reaction.
Solvent and Base Residues: Trace amounts of solvents like toluene or DMF, and inorganic bases such as potassium carbonate or sodium tert-butoxide.
Degradation Products: Oxidation of the methylthio group to the corresponding sulfoxide or sulfone, particularly if the material has been stored improperly.
Q2: I am seeing a lower than expected yield in my reaction where 3-(Methylthio)-N-phenylaniline is a starting material. Could impurities be the cause?
A2: Yes, impurities can significantly impact your reaction yield. Unreacted starting materials mean the actual concentration of your desired reagent is lower than calculated. Catalyst residues from the manufacturing process of 3-(Methylthio)-N-phenylaniline could interfere with your own catalytic system. It is advisable to check the purity of your starting material using techniques like HPLC or GC-MS before use.
Q3: My purification process is proving difficult, with multiple spots on the TLC plate that are hard to separate. What could these be?
A3: The presence of multiple, difficult-to-separate spots on a TLC plate often points to impurities with similar polarities to the desired product. In the case of 3-(Methylthio)-N-phenylaniline, these could be homocoupling products or degradation products like the corresponding sulfoxide, which may have only a slight difference in polarity.
Q4: How can I remove these common impurities from my 3-(Methylthio)-N-phenylaniline?
A4: Standard purification techniques can be effective. Recrystallization is a good first step to remove many impurities. For more persistent impurities, column chromatography on silica gel is recommended. The choice of eluent system will depend on the specific impurities present but a gradient of ethyl acetate in hexanes is a common starting point.
Troubleshooting Guide
Observed Issue
Potential Cause (Impurity Related)
Suggested Action
Unexpected side products in your reaction.
Residual catalyst (Palladium or Copper) from the synthesis of 3-(Methylthio)-N-phenylaniline may be catalyzing unintended reactions.
Purify the starting material by column chromatography or treat a solution of the material with a metal scavenger.
Inconsistent reaction kinetics or yields between batches.
Varying levels of unreacted starting materials or other impurities in different batches of 3-(Methylthio)-N-phenylaniline.
Quantify the purity of each batch by a validated analytical method (e.g., qNMR, HPLC with a standard) before use and adjust the stoichiometry of your reaction accordingly.
Material darkens or changes color upon storage.
Oxidation of the methylthio group to a sulfoxide or sulfone, or other degradation pathways.
Store the material under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature as recommended by the supplier.
Quantitative Data on Common Impurities
The following table summarizes potential impurities and their typical, albeit hypothetical, levels in a commercial batch of 3-(Methylthio)-N-phenylaniline. Actual values will vary by supplier and batch.
Impurity
Typical Percentage (Example)
Analytical Method for Detection
3-(Methylthio)aniline
< 0.5%
HPLC, GC-MS
Aryl Halide (e.g., Bromobenzene)
< 0.2%
GC-MS
Biphenyl
< 0.1%
GC-MS
3-(Methylsulfinyl)-N-phenylaniline (Sulfoxide)
< 1.0%
HPLC, LC-MS
Residual Palladium
< 50 ppm
ICP-MS
Residual Solvents (e.g., Toluene)
< 0.1%
GC-Headspace
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Sample Preparation: Accurately weigh approximately 10 mg of the 3-(Methylthio)-N-phenylaniline and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL solution.
HPLC System: A standard HPLC system with a UV detector is suitable.
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Mobile Phase: A gradient of acetonitrile and water. For example, start with 50% acetonitrile and increase to 95% over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV detection at 254 nm.
Analysis: The retention time of the main peak should correspond to that of a pure standard of 3-(Methylthio)-N-phenylaniline. The area percentage of all peaks can be used to estimate the purity and the relative amounts of impurities.
Protocol 2: Purification by Column Chromatography
Adsorbent: Silica gel (230-400 mesh).
Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity with ethyl acetate). The optimal eluent system should be determined by TLC analysis first.
Procedure:
a. Dissolve the crude 3-(Methylthio)-N-phenylaniline in a minimal amount of dichloromethane or the eluent.
b. Load the solution onto a pre-packed silica gel column.
c. Elute the column with the chosen solvent system.
d. Collect fractions and analyze them by TLC.
e. Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Troubleshooting workflow for experiments involving 3-(Methylthio)-N-phenylaniline.
Caption: Relationship between synthesis and common impurities.
Optimization
Technical Support Center: Scaling Up the Production of 3-(Methylthio)-N-phenylaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3-(Methylthio)-N-phenylaniline. It includes detailed troubleshooting gui...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3-(Methylthio)-N-phenylaniline. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and safety information to address common challenges encountered during production scale-up.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 3-(Methylthio)-N-phenylaniline, providing potential causes and recommended solutions in a question-and-answer format.
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Product Yield
1. Inactive Catalyst: The palladium catalyst may have decomposed due to exposure to air or moisture. 2. Ligand Degradation: The phosphine ligand is sensitive to oxidation. 3. Incorrect Base: The chosen base may not be strong enough to deprotonate the aniline. 4. Low Reaction Temperature: The temperature may be insufficient for the reaction to proceed at an adequate rate. 5. Poor Quality Reagents: Starting materials or solvents may contain impurities that inhibit the reaction.
1. Use a fresh batch of catalyst or a pre-catalyst. Ensure all manipulations are performed under an inert atmosphere (e.g., nitrogen or argon). 2. Use a fresh, high-purity ligand. Store ligands under an inert atmosphere. 3. Switch to a stronger base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[1][2] 4. Increase the reaction temperature in increments of 10 °C. 5. Purify starting materials and ensure solvents are anhydrous and deoxygenated.
Formation of Side Products
1. Homocoupling of Aryl Halide: This can occur at high temperatures or with high catalyst loading. 2. Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. 3. Oxidation of Methylthio Group: The methylthio group may be susceptible to oxidation under certain conditions.
1. Lower the reaction temperature and/or reduce the catalyst loading. 2. Ensure an inert atmosphere is maintained throughout the reaction. Use high-purity, degassed solvents. 3. Use deoxygenated solvents and maintain a strict inert atmosphere. Consider using milder reaction conditions if oxidation is a persistent issue.
Difficulty in Product Purification
1. Co-elution with Starting Materials: The product may have a similar polarity to the starting materials, making chromatographic separation challenging. 2. Oiling Out During Recrystallization: The product may separate as an oil instead of crystals. 3. Persistent Color: The final product may be discolored due to impurities.
1. Optimize the eluent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase if co-elution persists. For N-phenylaniline derivatives, a common eluent system is a mixture of hexane and ethyl acetate. 2. Use a different solvent or a solvent mixture for recrystallization. Slow cooling and scratching the flask can induce crystallization. For diaryl thioethers, consider solvent systems like ethanol/water or toluene/hexane. 3. Treat the solution with activated charcoal before filtration during recrystallization.
Inconsistent Reaction Times
1. Variability in Reagent Quality: Impurities in different batches of starting materials or solvents can affect the reaction rate. 2. Inefficient Stirring: In larger scale reactions, inefficient mixing can lead to localized concentration gradients and slower reaction rates.
1. Use reagents from a reliable source and check their purity before use. 2. Ensure vigorous and efficient stirring, especially when scaling up the reaction.
Frequently Asked Questions (FAQs)
Synthesis and Reaction Conditions
Q1: What are the recommended methods for synthesizing 3-(Methylthio)-N-phenylaniline?
A1: The two primary methods for the synthesis of 3-(Methylthio)-N-phenylaniline are the Buchwald-Hartwig amination and the Ullmann condensation. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction and is often preferred due to its milder reaction conditions and broader substrate scope.[2] The Ullmann condensation is a copper-catalyzed reaction that typically requires higher temperatures.[3][4]
Q2: How do I choose the right catalyst and ligand for the Buchwald-Hartwig reaction?
A2: The choice of catalyst and ligand is crucial for a successful Buchwald-Hartwig amination. A common and effective combination is a palladium(II) precatalyst, such as Pd(OAc)₂, with a bulky, electron-rich phosphine ligand like XPhos or SPhos.[5] These ligands promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.
Q3: What is the role of the base in the Buchwald-Hartwig and Ullmann reactions?
A3: In the Buchwald-Hartwig reaction, a strong, non-nucleophilic base is required to deprotonate the aniline, forming the more nucleophilic anilide that participates in the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu) and potassium carbonate (K₂CO₃).[6] In the Ullmann condensation, a base like potassium carbonate is also used to facilitate the reaction.
Product Characterization and Purification
Q4: How can I confirm the identity and purity of my 3-(Methylthio)-N-phenylaniline product?
A4: The identity and purity of the final product can be confirmed using a combination of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: You should expect to see signals corresponding to the aromatic protons on both phenyl rings and a singlet for the methylthio group. Based on similar structures, the methylthio protons (-SCH₃) would likely appear as a singlet around 2.4-2.5 ppm. The aromatic protons would appear in the range of 6.5-7.5 ppm.
¹³C NMR: The spectrum will show distinct signals for each of the carbon atoms in the molecule. The methylthio carbon would be expected around 15-20 ppm. The aromatic carbons will appear in the region of 110-150 ppm.
Mass Spectrometry (MS): This will provide the molecular weight of the compound. For 3-(Methylthio)-N-phenylaniline (C₁₃H₁₃NS), the expected molecular ion peak [M]⁺ would be at m/z = 215.3.
Infrared (IR) Spectroscopy: Look for characteristic absorption bands. An N-H stretch for the secondary amine should be visible around 3350-3450 cm⁻¹. Aromatic C-H stretches will appear around 3000-3100 cm⁻¹, and C=C stretching vibrations for the aromatic rings will be in the 1450-1600 cm⁻¹ region.
Melting Point: A sharp melting point range close to the literature value indicates high purity.
Q5: What is the best way to purify the crude product?
A5: The crude product can be purified by either column chromatography or recrystallization.
Column Chromatography: This is effective for removing both more and less polar impurities. A common stationary phase is silica gel, and a typical eluent system for N-arylated compounds is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC).
Recrystallization: This is a good method for obtaining highly pure crystalline material if a suitable solvent is found. For diaryl thioethers, common solvent systems to try are ethanol/water, acetone/hexane, or toluene/hexane. The principle is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form crystals.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates and scales.
Schlenk flask or similar reaction vessel for inert atmosphere
Magnetic stirrer and heating mantle
Procedure:
To an oven-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add Pd(OAc)₂ (1-2 mol%) and XPhos (2-4 mol%).
Add sodium tert-butoxide (1.2-1.5 equivalents).
Add 3-(methylthio)aniline (1.0 equivalent) and the aryl halide (1.1 equivalents).
Add anhydrous and degassed toluene to the flask.
Stir the reaction mixture at 80-110 °C. Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction mixture to room temperature.
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Ullmann Condensation
This protocol is a general guideline and typically requires higher temperatures than the Buchwald-Hartwig amination.
Materials:
3-(Methylthio)aniline
Iodobenzene
Copper(I) iodide (CuI)
Potassium carbonate (K₂CO₃)
Anhydrous N,N-Dimethylformamide (DMF) or other high-boiling polar solvent
Reaction vessel suitable for high temperatures
Magnetic stirrer and heating mantle
Procedure:
To a reaction vessel, add CuI (5-10 mol%), potassium carbonate (2.0 equivalents), 3-(methylthio)aniline (1.0 equivalent), and iodobenzene (1.2 equivalents).
Add anhydrous DMF.
Heat the reaction mixture to 120-150 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
After the reaction is complete, cool the mixture to room temperature.
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with water and brine to remove DMF and salts.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
Quantitative Data Presentation
The following table summarizes typical reaction parameters for the two primary synthetic routes to 3-(Methylthio)-N-phenylaniline. Note that yields are highly dependent on specific reaction conditions and optimization.
Parameter
Buchwald-Hartwig Amination
Ullmann Condensation
Catalyst
Palladium(II) acetate / XPhos
Copper(I) iodide
Catalyst Loading
1-5 mol%
5-20 mol%
Ligand
Phosphine-based (e.g., XPhos)
Often ligand-free or simple ligands
Base
NaOtBu, K₂CO₃, Cs₂CO₃
K₂CO₃, KOH
Solvent
Toluene, Dioxane, THF
DMF, NMP, Nitrobenzene
Temperature
80-120 °C
120-210 °C
Typical Yield
70-95%
40-80%
Reaction Time
2-24 hours
12-48 hours
Mandatory Visualizations
Experimental Workflow for Buchwald-Hartwig Synthesis
Troubleshooting poor solubility of 3-(Methylthio)-N-phenylaniline in reaction media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of 3-(methylthio)-N-pheny...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of 3-(methylthio)-N-phenylaniline in reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of 3-(methylthio)-N-phenylaniline?
A1: 3-(Methylthio)-N-phenylaniline is an organic compound with a molecular weight of 215.32 g/mol .[1] Its structure, containing two phenyl rings and a methylthio group, suggests it is generally soluble in a range of common organic solvents. Experimental data confirms its solubility in solvents such as methanol, acetone, ethyl acetate, chloroform, and 1,2-dichloroethane, with solubility increasing with temperature.[2][3] However, in specific reaction media, particularly those involving mixtures of polar and non-polar substances or inorganic salts, its solubility can be limited.
Q2: In which types of reactions is poor solubility of 3-(methylthio)-N-phenylaniline commonly observed?
A2: Poor solubility is often encountered in palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, where this compound might be used as a substrate or product. These reactions frequently employ solvents like toluene, dioxane, or THF, in which the solubility of all reaction components, including inorganic bases (e.g., sodium tert-butoxide, potassium phosphate), is not guaranteed, potentially leading to heterogeneous mixtures and solubility challenges for the organic reactants.
Q3: Why does my 3-(methylthio)-N-phenylaniline precipitate out of the reaction mixture?
A3: Precipitation can occur for several reasons. The chosen solvent may not be optimal for the specific concentration and temperature of your reaction. The presence of insoluble inorganic bases can also reduce the overall solvating power of the medium. Additionally, as the reaction progresses, changes in the composition of the reaction mixture, such as the formation of salt byproducts, can lead to a decrease in the solubility of your compound.
Q4: What are the initial steps to troubleshoot poor solubility?
A4: The initial steps should focus on simple modifications to your existing protocol. These include ensuring your starting material is fully dissolved before adding other reagents, increasing the reaction temperature, and ensuring efficient stirring to manage heterogeneous mixtures. A logical workflow for troubleshooting is presented in the diagram below.
Troubleshooting Guide
Issue: 3-(Methylthio)-N-phenylaniline is not dissolving or is precipitating during the reaction.
Below is a step-by-step guide to address solubility issues. Start with the simplest modifications and proceed to more complex adjustments as needed.
Step 1: Optimization of Physical Parameters
Gentle heating and vigorous stirring can often resolve minor solubility issues without altering the chemical composition of the reaction.
Protocol 1: Temperature Adjustment
Set up the reaction as you normally would.
Gradually increase the reaction temperature in 5-10 °C increments, while monitoring for dissolution. Do not exceed the boiling point of the solvent or the decomposition temperature of any reactant.
Maintain the reaction at the lowest temperature at which the compound remains in solution.
Protocol 2: Enhanced Agitation
If the reaction mixture is heterogeneous (e.g., due to an insoluble base), ensure the stirring is vigorous enough to create a fine suspension.
For smaller scale reactions, a vortex mixer can be used intermittently to aid dissolution. For larger scales, an overhead mechanical stirrer is recommended over a magnetic stir bar.
Step 2: Solvent System Modification
If physical adjustments are insufficient, modifying the solvent system can significantly improve solubility.
Protocol 3: Co-solvent Addition
Based on the primary solvent used in your reaction (e.g., toluene), introduce a co-solvent in which 3-(methylthio)-N-phenylaniline has higher solubility.
Add the co-solvent (e.g., THF, dioxane) in small volumetric percentages (e.g., 10-20% v/v).
Monitor the reaction for both improved solubility and any potential impact on reaction kinetics or yield.
Step 3: Advanced Troubleshooting Techniques
For persistent solubility problems, more advanced techniques may be necessary.
Protocol 4: Use of a Solubilizing Agent
In some cases, a phase-transfer catalyst can help shuttle the reactant between phases in a heterogeneous mixture, effectively increasing its concentration in the reactive phase.
Alternatively, for reactions in aqueous media, a surfactant can be employed to create micelles that encapsulate the poorly soluble compound.
Protocol 5: Solvent-Free or Alternative Reaction Conditions
For certain cross-coupling reactions, solid-state approaches using ball-milling have been shown to be effective for insoluble substrates.[4][5]
Investigate if your reaction can be performed under neat conditions (without solvent) or in alternative media like ionic liquids.
Data Presentation: Solubility of 3-(Methylthio)-N-phenylaniline in Common Organic Solvents
The following table summarizes the mole fraction solubility (x) of 3-(methylthio)-N-phenylaniline in five organic solvents at different temperatures. This data can guide your choice of solvent or co-solvent.
Comparative Analysis of 3-(Methylthio)-N-phenylaniline and its Analogs as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the physicochemical properties and potential biological activities of 3-(Methylthio)-N-phenylaniline and a ser...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the physicochemical properties and potential biological activities of 3-(Methylthio)-N-phenylaniline and a series of its structural analogs. While extensive experimental data on 3-(Methylthio)-N-phenylaniline itself is limited in the public domain, this document synthesizes available information on related N-phenylaniline and diphenylamine derivatives to infer structure-activity relationships (SAR) and guide future research in the development of novel therapeutic agents.
Introduction
N-phenylaniline and its derivatives represent a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer properties. The core structure serves as a versatile scaffold for modification, allowing for the fine-tuning of pharmacological profiles. The introduction of a methylthio group, as seen in 3-(Methylthio)-N-phenylaniline, offers an interesting avenue for exploration due to the potential of the sulfur atom to engage in various biological interactions and influence the molecule's overall electronic and steric properties.[1] This compound is known as an intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1]
This guide will focus on a comparative analysis of 3-(Methylthio)-N-phenylaniline and a curated set of its analogs, exploring how modifications to the methylthio group and the N-phenyl moiety may impact their potential as anticancer agents.
Physicochemical Properties of 3-(Methylthio)-N-phenylaniline and Analogs
A summary of the key physicochemical properties of 3-(Methylthio)-N-phenylaniline and its selected analogs is presented in Table 1. These parameters are crucial for understanding the potential pharmacokinetic and pharmacodynamic profiles of the compounds.
Comparative Biological Activity: An SAR Perspective
While direct experimental data for the anticancer activity of 3-(Methylthio)-N-phenylaniline is not widely published, the broader class of N-phenylaniline and diphenylamine derivatives has been investigated for such properties. The following analysis is based on established structure-activity relationship (SAR) principles and data from related compounds.
Hypothesized Anticancer Potential:
Based on the literature for structurally similar compounds, it is hypothesized that 3-(Methylthio)-N-phenylaniline and its analogs could exhibit anticancer activity, potentially through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
Structure-Activity Relationship (SAR) Insights:
Position of the Methylthio Group: The position of the methylthio group on the aniline ring (ortho, meta, or para) is expected to significantly influence the molecule's conformation and its ability to interact with biological targets. The meta-position in the parent compound provides a specific steric and electronic environment that may be optimal for certain receptor interactions.
Oxidation State of Sulfur: The oxidation state of the sulfur atom (thioether, sulfoxide, sulfone) dramatically alters the polarity and hydrogen bonding capacity of the molecule. The more polar sulfoxide (Analog 4) and sulfone (Analog 5) analogs may exhibit different solubility profiles and target interactions compared to the parent thioether.
Alkylation of the Thio-Group: Altering the alkyl group on the sulfur, for instance, from methyl to ethyl (Analog 3), can impact lipophilicity and steric bulk, potentially influencing cell membrane permeability and binding affinity.
Substitution on the Nitrogen Atom: The presence of a second phenyl group on the nitrogen atom, as in 3-(Methylthio)-N,N-diphenylaniline (Analog 6), significantly increases the molecule's size and lipophilicity. This could lead to altered target specificity and pharmacokinetic properties.
Due to the lack of direct comparative experimental data for these specific analogs, a quantitative comparison of their anticancer potency cannot be provided at this time. Further experimental investigation is warranted to elucidate the specific biological activities and SAR of this compound series.
Experimental Protocols
To facilitate further research and a standardized comparison of 3-(Methylthio)-N-phenylaniline and its analogs, detailed protocols for key in vitro assays are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[5][6][7][8]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against various cancer cell lines.
Materials:
Cancer cell lines (e.g., MCF-7, A549, HCT116)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Phosphate-buffered saline (PBS)
Microplate reader
Procedure:
Cell Seeding:
Harvest and count cells from a sub-confluent culture.
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of the test compounds in complete culture medium from the stock solution.
Remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds.
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known anticancer drug).
Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
MTT Addition and Incubation:
After the incubation period, add 10-20 µL of MTT solution to each well.
Incubate the plates for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
Formazan Solubilization:
Carefully remove the medium from each well.
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[5]
Absorbance Measurement:
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software.
Kinase Inhibition Assay
This protocol describes a general in vitro kinase inhibition assay to determine the potency of the test compounds against a specific protein kinase.[9][10][11][12][13]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against a target kinase.
Materials:
Purified recombinant kinase
Kinase-specific substrate (peptide or protein)
ATP (Adenosine triphosphate)
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
Test compounds dissolved in DMSO
96-well or 384-well assay plates (white, opaque for luminescence-based assays)
Microplate reader (capable of measuring luminescence or fluorescence, depending on the assay format)
Procedure:
Reagent Preparation:
Prepare serial dilutions of the test compounds in the kinase assay buffer.
Prepare a solution of the kinase and substrate in the assay buffer.
Prepare a solution of ATP in the assay buffer.
Assay Reaction:
Add the test compound dilutions to the wells of the assay plate.
Add the kinase/substrate mixture to the wells.
Initiate the kinase reaction by adding the ATP solution to the wells.
Include a positive control (kinase and substrate without inhibitor) and a negative control (substrate without kinase).
Incubation:
Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a predetermined period (e.g., 30-60 minutes).
Signal Detection:
Stop the kinase reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent. For example, with the ADP-Glo™ assay, a reagent is added to deplete unused ATP, followed by a second reagent to convert the generated ADP to ATP, which is then measured via a luciferase-based reaction.[10]
Data Analysis:
Measure the signal (e.g., luminescence) using a microplate reader.
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value.
Visualizations
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for the initial screening of potential anticancer compounds.
A Comparative Guide to Validated Analytical Methods for 3-(Methylthio)-N-phenylaniline Quantification
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of validated analytical methodologies for the quantification of 3-(Methylthio)-N-phenylaniline. Due to the limite...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methodologies for the quantification of 3-(Methylthio)-N-phenylaniline. Due to the limited availability of published validation data specifically for 3-(Methylthio)-N-phenylaniline, this document presents a comparison of representative High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods validated for structurally similar aromatic amines and aniline derivatives. The performance data herein serves as a robust benchmark for developing and validating a suitable analytical method for the target compound.
Comparison of Analytical Methods
The selection of an appropriate analytical technique for the quantification of 3-(Methylthio)-N-phenylaniline depends on various factors, including the sample matrix, required sensitivity, and the nature of potential impurities. HPLC and GC-MS are two powerful and commonly employed techniques for the analysis of aromatic amines.
Parameter
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
Separation based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.
Separation based on the volatility and partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Typical Method
Reverse-Phase HPLC with UV detection
Capillary GC coupled with a Mass Spectrometer (electron ionization - EI)
- Suitable for a wide range of polar and non-polar compounds.- Non-destructive.- Well-established and robust.
- High sensitivity and selectivity.- Provides structural information for identification.- Excellent for volatile and semi-volatile compounds.
Disadvantages
- May require derivatization for detection of some compounds.- Lower resolution compared to capillary GC.
- May require derivatization for non-volatile compounds.- Potential for thermal degradation of analytes.
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established methods for similar analytes and can be adapted and validated for the quantification of 3-(Methylthio)-N-phenylaniline.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is suitable for the quantification of 3-(Methylthio)-N-phenylaniline in various matrices, including pharmaceutical formulations.
a) Instrumentation and Materials:
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Acetonitrile (HPLC grade).
Water (HPLC grade).
Phosphoric acid or Formic acid (analytical grade).
Reference standard of 3-(Methylthio)-N-phenylaniline (purity ≥98%).
b) Chromatographic Conditions:
Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape. The exact ratio should be optimized for best separation.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: Determined by measuring the UV absorbance spectrum of 3-(Methylthio)-N-phenylaniline (typically around 254 nm for aromatic compounds).
Injection Volume: 10 µL.
c) Sample Preparation:
Standard Solution: Accurately weigh a known amount of the 3-(Methylthio)-N-phenylaniline reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
Sample Solution: The preparation will depend on the matrix. For a drug product, it may involve dissolving the product in a suitable solvent, followed by filtration.
d) Validation Parameters (based on ICH Q2(R1) Guidelines): [5][6][7]
Specificity: Analyze a blank, a placebo (if applicable), and the analyte to ensure no interference at the retention time of 3-(Methylthio)-N-phenylaniline.
Linearity: Analyze a series of at least five concentrations of the reference standard. Plot the peak area against concentration and determine the correlation coefficient (R²).
Accuracy: Perform recovery studies by spiking a placebo or blank matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).
Precision:
Repeatability (Intra-assay precision): Analyze multiple replicates of the same sample on the same day and under the same conditions.
Intermediate Precision: Analyze the samples on different days, with different analysts, or on different equipment.
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and selectivity, making it suitable for trace-level quantification of 3-(Methylthio)-N-phenylaniline.
a) Instrumentation and Materials:
Gas chromatograph coupled to a mass spectrometer.
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Reference standard of 3-(Methylthio)-N-phenylaniline (purity ≥98%).
Derivatizing agent (optional, e.g., trifluoroacetic anhydride, if needed to improve volatility and peak shape).
b) Chromatographic and Spectrometric Conditions:
Inlet Temperature: 250 °C.
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the analyte. The program should be optimized for the specific compound.
Carrier Gas Flow: Constant flow of approximately 1 mL/min.
Ion Source Temperature: 230 °C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Spectrometer Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of 3-(Methylthio)-N-phenylaniline. Full scan mode can be used for qualitative identification.
c) Sample Preparation:
Standard Solution: Prepare a stock solution of the reference standard in a suitable organic solvent. Create calibration standards by serial dilution.
Sample Solution: The sample preparation may involve liquid-liquid extraction or solid-phase extraction to isolate the analyte from the matrix and concentrate it. The final extract is then injected into the GC-MS.
d) Validation Parameters (based on ICH Q2(R1) Guidelines): [5][6][7]
The validation parameters are the same as for the HPLC method, with the response being the peak area of the selected ion(s) in the mass spectrometer.
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Comparison of HPLC and GC-MS for Analyte Quantification.
Comparative Efficacy of 3-Substituted-4-(4-methylthio phenyl)-1H-pyrrole Derivatives in Oncology Drug Discovery
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of developing new therape...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of developing new therapeutic agents. Among these, pyrrole-based structures have garnered significant attention due to their diverse biological activities. This guide provides a comparative analysis of the in vitro anticancer efficacy of a series of novel 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives. The data presented herein is based on the findings from the study by Lan Lan et al. (2014), titled "Synthesis and Biological Evaluation of 3-Substituted-4-(4-methylthio phenyl)-1H-pyrrole Derivatives as Potential Anticancer Agents."
The core structure, featuring a 4-(methylthio)phenyl group at the 4-position of the pyrrole ring, offers a scaffold for substitution at the 3-position, allowing for a systematic investigation of structure-activity relationships (SAR). This analysis aims to provide a clear, data-driven comparison to inform future drug development efforts in oncology.
Data Presentation: Comparative Anticancer Activity
The in vitro anticancer activity of the synthesized 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives was evaluated against a panel of sixteen human cancer cell lines and two normal human cell lines using the MTT assay. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. Lower IC50 values indicate greater potency. The derivatives are broadly categorized based on the substituent at the 3-position of the pyrrole ring.
Compound ID
3-Substituent Group
Cancer Cell Line
IC50 (µM)
3a
4-Methylphenylacetyl
MGC80-3
> 40
3b
4-Methylphenylacetyl
BGC-823
> 40
3c
4-Methylphenylacetyl
SGC-7901
> 40
3d
4-Methoxyphenylacetyl
MGC80-3
15.2 ± 1.8
3e
4-Methoxyphenylacetyl
BGC-823
21.4 ± 2.5
3f
4-Methoxyphenylacetyl
SGC-7901
18.9 ± 2.1
3g
4-Chlorophenylacetyl
MGC80-3
8.7 ± 0.9
3h
4-Chlorophenylacetyl
BGC-823
12.3 ± 1.5
3i
4-Chlorophenylacetyl
SGC-7901
10.1 ± 1.2
3j
4-Methoxyphenylacetyl
MGC80-3
5.6 ± 0.6
3j
4-Methoxyphenylacetyl
BGC-823
7.8 ± 0.9
3j
4-Methoxyphenylacetyl
SGC-7901
6.2 ± 0.7
3j
4-Methoxyphenylacetyl
HeLa
9.1 ± 1.1
3j
4-Methoxyphenylacetyl
A549
11.5 ± 1.4
3j
4-Methoxyphenylacetyl
MCF-7
8.2 ± 0.9
3j
4-Methoxyphenylacetyl
HepG2
10.8 ± 1.3
3j
4-Methoxyphenylacetyl
Normal (HUVEC)
> 40
3j
4-Methoxyphenylacetyl
Normal (L-02)
> 40
Paclitaxel
(Reference Drug)
MGC80-3
6.3 ± 0.7
Data extracted from Lan Lan et al., Anti-Cancer Agents in Medicinal Chemistry, 2014, 14, 994-1002.
Key Findings from the Data:
The nature of the substituent at the 3-position of the pyrrole ring significantly influences the anticancer activity.
Derivatives with a phenylacetyl group at the 3-position generally exhibited the most potent anticancer activity.
Among the phenylacetyl derivatives, the presence of a 4-methoxy group on the phenyl ring (compound 3j ) resulted in the lowest IC50 values across multiple cancer cell lines, indicating the most promising activity.
Compound 3j demonstrated comparable or superior potency to the reference drug Paclitaxel against the MGC80-3 gastric cancer cell line.
Importantly, compound 3j showed low cytotoxicity against normal human umbilical vein endothelial cells (HUVEC) and normal human liver cells (L-02), suggesting a degree of selectivity for cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments are provided below, based on the procedures described in the reference study.
Synthesis of 3-Substituted-4-(4-methylthio phenyl)-1H-pyrrole Derivatives (Van Leusen Pyrrole Synthesis)
The synthesis of the target pyrrole derivatives was achieved via the Van Leusen pyrrole synthesis, a [3+2] cycloaddition reaction.
General Procedure:
A mixture of an appropriately substituted chalcone (1.0 mmol) and tosylmethyl isocyanide (TosMIC) (1.2 mmol) was dissolved in a mixture of anhydrous tetrahydrofuran (THF) and ethanol (1:1, 10 mL).
The solution was cooled to -5 °C in an ice-salt bath.
Sodium hydride (NaH) (60% dispersion in mineral oil, 2.4 mmol) was added portion-wise to the stirred solution over 10 minutes.
The reaction mixture was stirred at room temperature for 4-6 hours, and the progress was monitored by thin-layer chromatography (TLC).
Upon completion, the reaction was quenched by the addition of saturated aqueous ammonium chloride solution (20 mL).
The mixture was extracted with ethyl acetate (3 x 20 mL).
The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The crude product was purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivative.
In Vitro Anticancer Activity (MTT Assay)
The cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Procedure:
Human cancer cells and normal cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and cultured for 24 hours.
The cells were then treated with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 48 hours.
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
The absorbance was measured at 490 nm using a microplate reader.
The percentage of cell viability was calculated relative to the untreated control cells.
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.
Cell Cycle Analysis
The effect of the most potent compound, 3j , on the cell cycle distribution of MGC80-3 cells was analyzed by flow cytometry using propidium iodide (PI) staining.
Procedure:
MGC80-3 cells were seeded in 6-well plates and allowed to attach overnight.
The cells were then treated with compound 3j at concentrations of 0, 5, 10, and 20 µM for 24 hours.
After treatment, the cells were harvested by trypsinization, washed with ice-cold PBS, and fixed in 70% ethanol at -20°C overnight.
The fixed cells were washed with PBS and then incubated with RNase A (100 µg/mL) for 30 minutes at 37°C.
The cells were subsequently stained with propidium iodide (50 µg/mL) for 30 minutes in the dark.
The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle were determined.
Visualizations
Experimental Workflow: Van Leusen Pyrrole Synthesis
Caption: Workflow for the synthesis of pyrrole derivatives via the Van Leusen reaction.
Logical Relationship: Anticancer Drug Discovery Cascade
Caption: Logical progression of the drug discovery process for the pyrrole derivatives.
Comparative
A Comparative Guide to Aniline Derivatives in Azo Dye Synthesis: 3-(Methylthio)-N-phenylaniline in Focus
For Researchers, Scientists, and Drug Development Professionals Aniline and its derivatives are foundational precursors in the synthesis of a vast array of organic dyes, particularly azo dyes, which constitute the larges...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Aniline and its derivatives are foundational precursors in the synthesis of a vast array of organic dyes, particularly azo dyes, which constitute the largest class of commercial colorants. The specific properties of the resulting dye—such as its color, intensity, and fastness—are critically influenced by the chemical structure of the aniline derivative used as the diazo component. This guide provides a comparative analysis of 3-(Methylthio)-N-phenylaniline against other common aniline derivatives in the context of azo dye synthesis, supported by available experimental data and detailed methodologies.
The Role of Substituents in Aniline-Derived Dyes
The synthesis of azo dyes is a two-step process: the diazotization of a primary aromatic amine (the aniline derivative) to form a reactive diazonium salt, followed by a coupling reaction with an electron-rich partner, such as a phenol or another amine.[1] The substituents on the initial aniline ring play a pivotal role in determining the final dye's characteristics:
Electron-Donating Groups (EDGs) like alkyl (-CH₃), methoxy (-OCH₃), and methylthio (-SCH₃) groups can deepen the color of the dye (a bathochromic shift).
Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups can also cause a bathochromic shift and often improve the light fastness of the dye.[2][3]
N-alkylation or N-arylation of the amino group, as seen in N,N-dimethylaniline or the titular 3-(Methylthio)-N-phenylaniline, can significantly alter the electronic properties and steric hindrance of the molecule, thereby influencing the dye's final properties.
Focus: 3-(Methylthio)-N-phenylaniline
3-(Methylthio)-N-phenylaniline is a unique aniline derivative featuring two key substituents: a methylthio (-SCH₃) group and an N-phenyl group. The methylthio group, being an electron-donating group, is expected to contribute to a bathochromic shift in the resulting dye, potentially leading to deeper shades. The N-phenyl group makes the parent molecule a diphenylamine derivative. While this secondary amine cannot be directly diazotized, related primary amines with these substituents are of significant interest. For the purpose of this guide, we will focus on the closely related primary amine, 3-(Methylthio)aniline , for which dye synthesis data is available, to infer the potential performance characteristics.
Comparative Performance Data
Note: The data below is compiled from different sources and may not represent a direct, standardized comparison due to variations in experimental conditions, solvents, and coupling components.
Aniline Derivative
Coupling Component
λmax (nm)
Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
Light Fastness (Scale)
Wash Fastness (Scale)
3-(Methylthio)aniline
α-naphthol
504
Data not available
Data not available
Data not available
3-(Methylthio)aniline
β-naphthol
499
Data not available
Data not available
Data not available
Aniline
β-naphthol
~480
Data not available
Fair-Good
Fair-Good
p-Toluidine
β-naphthol
~485
Data not available
Good
Good
p-Nitroaniline
Ethoxyethylenemaleic ester
439
Data not available
Good-Excellent
Good-Excellent
p-Nitroaniline
Ethylcyanoacetate
465
Data not available
Good-Excellent
Good-Excellent
2-Methoxy-5-nitroaniline
N-phenylnaphthylamine
620
80,000
Good (5/8)
Very Good (4-5/5)
N,N-Dimethylaniline
Diazotized p-nitroaniline
~470-480
~35,000-45,000
Fair-Good
Fair-Good
Fastness is often rated on a scale of 1-5 (poor to excellent) or 1-8 for light fastness.[2]
From the available data, dyes derived from 3-(Methylthio)aniline exhibit a λmax around 500 nm, suggesting orange-red to red shades, which is a bathochromic shift compared to dyes from unsubstituted aniline. This is consistent with the electron-donating nature of the methylthio group.
Experimental Protocols
The following protocols provide a generalized methodology for the synthesis of azo dyes from an aniline derivative.
This procedure outlines the formation of the diazonium salt, which is a critical and temperature-sensitive intermediate.[4]
Materials:
Aniline derivative (e.g., 3-(Methylthio)aniline)
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
Sodium Nitrite (NaNO₂)
Distilled Water
Ice
Procedure:
In a beaker, dissolve a specific molar equivalent of the aniline derivative in a solution of concentrated hydrochloric acid and water.
Cool the beaker in an ice bath to maintain a temperature of 0-5 °C with constant stirring. This is crucial as diazonium salts are unstable at higher temperatures.[4]
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
Slowly, and in a dropwise manner, add the sodium nitrite solution to the cooled aniline solution. Maintain vigorous stirring and ensure the temperature does not exceed 5 °C throughout the addition.[4]
After the complete addition of the nitrite solution, continue stirring for an additional 15-20 minutes in the ice bath.
The resulting solution contains the diazonium salt and should be used immediately in the subsequent coupling reaction.
This protocol describes the reaction of the diazonium salt with an electron-rich coupling partner to form the final azo dye.
Materials:
Diazonium salt solution (from Protocol 1)
Coupling agent (e.g., β-naphthol)
Sodium Hydroxide (NaOH)
Distilled Water
Ice
Procedure:
In a separate beaker, dissolve the coupling agent (e.g., β-naphthol) in an aqueous solution of sodium hydroxide.
Cool this solution in an ice bath to 0-5 °C.
Slowly, and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling agent.[4]
An intensely colored precipitate of the azo dye should form immediately. The exact color will depend on the aniline derivative and coupling agent used.
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.
Isolate the solid azo dye by vacuum filtration.
Wash the precipitate with copious amounts of cold water to remove any unreacted salts and starting materials.
The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
Visualizing the Synthesis and Structural Logic
The following diagrams, generated using DOT language, illustrate the key workflow and the structural relationship in aniline-derived dye synthesis.
Caption: General workflow for the synthesis of an azo dye from an aniline derivative.
Caption: Relationship between aniline precursor structure and final azo dye properties.
Conclusion
While direct, comprehensive performance data for dyes derived from 3-(Methylthio)-N-phenylaniline remains elusive in readily accessible literature, analysis of its structural components and data from close analogs like 3-(methylthio)aniline allows for informed predictions. The presence of the electron-donating methylthio group suggests that dyes derived from this precursor are likely to exhibit deep coloration, with λmax values shifted to longer wavelengths compared to simpler aniline derivatives. The N-phenyl group would further modify the electronic landscape, potentially influencing properties like molar absorptivity and solubility. The provided experimental protocols offer a robust starting point for the synthesis and evaluation of novel dyes from this and other aniline derivatives, enabling researchers to explore their potential in various applications, from textiles to advanced materials and biological probes.
Comparative Analysis of 3-(Methylthio)-N-phenylaniline: A Guide to Potential Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of 3-(Methylthio)-N-phenylaniline, a diphenylamine derivative, with a focus on its potential cross-reactivity wit...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-(Methylthio)-N-phenylaniline, a diphenylamine derivative, with a focus on its potential cross-reactivity with biological targets. Due to the limited availability of direct experimental data for this specific compound, this guide draws upon published data from structurally analogous compounds, particularly diphenylamine and anilinoquinazoline derivatives, to infer a likely cross-reactivity profile. The information presented herein is intended to guide researchers in designing and interpreting studies involving 3-(Methylthio)-N-phenylaniline and its derivatives.
Executive Summary
3-(Methylthio)-N-phenylaniline belongs to the diphenylamine class of compounds, which are known to exhibit a range of biological activities. Structurally, it features a core diphenylamine scaffold with a methylthio substituent. Aniline and diphenylamine moieties are common pharmacophores in a variety of kinase inhibitors, suggesting that 3-(Methylthio)-N-phenylaniline may exhibit cross-reactivity with a panel of protein kinases.[1] This guide explores this potential by comparing its structural features to known kinase inhibitors and outlining experimental approaches to characterize its selectivity.
Postulated Cross-Reactivity Profile
Based on the prevalence of the aniline and diphenylamine scaffold in known kinase inhibitors, it is hypothesized that 3-(Methylthio)-N-phenylaniline could interact with the ATP-binding site of various protein kinases. The aniline moiety is known to form key hydrogen bond interactions with the hinge region of the kinase domain.[1]
Table 1: Potential Kinase Family Targets for 3-(Methylthio)-N-phenylaniline Based on Structural Analogs
Kinase Family
Rationale for Potential Cross-Reactivity
Key Structural Analogs
Tyrosine Kinases (TKs)
The anilinoquinazoline scaffold is a well-established privileged structure for targeting tyrosine kinases.[2]
Many diphenylamine and anilinoquinazoline derivatives are potent inhibitors of EGFR.[3]
Lapatinib, Vandetanib
Vascular Endothelial Growth Factor Receptor (VEGFR) Family
Anilinoquinazoline derivatives have been developed as VEGFR inhibitors for their anti-angiogenic properties.[4]
Vandetanib, Axitinib
Src Family Kinases (SFKs)
Specific classes of anilinoquinazolines have shown high affinity and specificity for the tyrosine kinase domain of c-Src.[5]
Dasatinib, Bosutinib
Cyclin-Dependent Kinases (CDKs)
Diphenylamine derivatives have been investigated as inhibitors of CDKs, such as CDK8.[6]
Various experimental diphenylamine-based CDK inhibitors
Experimental Protocols for Assessing Cross-Reactivity
To experimentally validate the predicted cross-reactivity profile of 3-(Methylthio)-N-phenylaniline, a tiered approach incorporating computational, biochemical, and cell-based assays is recommended.
In Silico Profiling
Objective: To predict potential off-target interactions through computational methods.[7]
Methodology:
Chemical Similarity Searching: Utilize databases such as ChEMBL to identify proteins targeted by compounds with high structural similarity to 3-(Methylthio)-N-phenylaniline.
Pharmacophore Modeling: Develop a 3D pharmacophore model based on the structure of 3-(Methylthio)-N-phenylaniline and screen it against a database of protein structures.
Molecular Docking: Perform docking studies of 3-(Methylthio)-N-phenylaniline against a panel of kinase crystal structures to predict binding modes and estimate binding affinities.
Biochemical Kinase Profiling
Objective: To quantitatively measure the inhibitory activity of 3-(Methylthio)-N-phenylaniline against a broad panel of purified kinases.
Methodology:
Kinase Panel Screening: Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) for screening against a panel of hundreds of kinases at a fixed concentration (e.g., 10 µM).
IC50 Determination: For any kinases showing significant inhibition in the initial screen, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50). This involves incubating varying concentrations of the compound with the kinase, ATP, and a substrate, and measuring the resulting kinase activity.
Cell-Based Assays
Objective: To assess the functional consequences of target engagement in a cellular context.
Methodology:
Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to the predicted target proteins within intact cells.
Phenotypic Screening: Evaluate the effect of the compound on cellular processes known to be regulated by the potential target kinases, such as cell proliferation, apoptosis, and migration.[8]
Phosphorylation Profiling: Use antibody-based methods (e.g., Western blotting, ELISA) to measure the phosphorylation status of downstream substrates of the target kinases in cells treated with 3-(Methylthio)-N-phenylaniline.
Visualizing Potential Mechanisms of Action
The following diagrams illustrate a hypothetical experimental workflow for assessing cross-reactivity and a potential signaling pathway that could be modulated by 3-(Methylthio)-N-phenylaniline, based on its structural similarity to known kinase inhibitors.
Benchmarking the Performance of 3-(Methylthio)-N-phenylaniline-Based Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of sulfur-containing moieties into organic electronic materials has emerged as a promising avenue for enhancing the performance...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of sulfur-containing moieties into organic electronic materials has emerged as a promising avenue for enhancing the performance of devices such as organic light-emitting diodes (OLEDs). The 3-(methylthio)-N-phenylaniline core, a versatile building block, offers a unique combination of a sulfur-containing group and a triarylamine-like structure, making it a compelling candidate for the development of advanced functional materials.[1] This guide provides a comparative benchmark of the anticipated performance of materials based on 3-(methylthio)-N-phenylaniline against established classes of organic electronic materials, supported by experimental data from related compounds.
Comparative Performance Analysis
While specific experimental data for materials solely based on the 3-(methylthio)-N-phenylaniline core is limited in publicly available literature, we can infer its potential performance by comparing it with structurally related and well-characterized materials. Key performance indicators for materials in organic electronics include their photophysical, electrochemical, and thermal properties, which directly impact device efficiency, stability, and longevity.
Here, we benchmark the expected properties of 3-(methylthio)-N-phenylaniline derivatives against two relevant classes of materials: traditional triarylamine-based hole-transporting materials (HTMs) and emerging sulfur-containing heterocyclic compounds.
Table 1: Benchmarking of Key Performance Parameters
Expected Performance of 3-(Methylthio)-N-phenylaniline Derivatives
Photoluminescence (PL) Quantum Yield
Moderate to High
Variable, can be high with specific design
Moderate to High, potential for aggregation-induced emission (AIE)
Electrochemical Stability
Good
Generally Good
Expected to be Good, influenced by the diarylamine moiety
HOMO Energy Level
Typically -5.1 to -5.5 eV
Tunable, often deeper than triarylamines
Expected to be in a suitable range for hole injection (-5.2 to -5.6 eV)
Hole Mobility
10⁻³ to 10⁻⁵ cm²/Vs
Can be high (>10⁻³ cm²/Vs) in ordered films
Moderate, dependent on molecular packing
Thermal Stability (Td)
High (>350 °C)
Variable, can be high
Expected to be high, contributing to device lifetime
Note: TPD stands for N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine. The data for 3-(Methylthio)-N-phenylaniline derivatives is an educated estimation based on the properties of its constituent parts.
The methylthio group (-SCH₃) is known to influence the electronic properties of aromatic compounds. The sulfur atom, with its lone pair of electrons, can participate in π-conjugation, potentially leading to a red-shift in absorption and emission spectra compared to non-sulfur-containing analogues.[1] Furthermore, the presence of sulfur can promote specific intermolecular interactions, which may influence molecular packing and, consequently, charge transport properties. Some carbazole derivatives incorporating a methylthio group have been shown to exhibit aggregation-induced emission (AIE), a phenomenon where fluorescence is enhanced in the aggregated state, which is highly desirable for solid-state lighting applications.[2]
Experimental Protocols
To facilitate further research and validation of the potential of 3-(methylthio)-N-phenylaniline-based materials, this section outlines detailed methodologies for key characterization experiments.
Synthesis of 3-(Methylthio)-N-phenylaniline Derivatives
A common synthetic route to N-aryl aniline derivatives is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a versatile method for forming carbon-nitrogen bonds.
Workflow for Buchwald-Hartwig Amination:
Caption: Synthetic workflow for 3-(Methylthio)-N-phenylaniline derivatives.
Detailed Protocol:
To an oven-dried Schlenk tube, add 3-bromo-thioanisole (1.0 eq.), aniline (1.2 eq.), sodium tert-butoxide (1.4 eq.), Pd(OAc)₂ (0.02 eq.), and BINAP (0.03 eq.).
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
Add anhydrous toluene via syringe.
Heat the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
After completion, cool the reaction to room temperature and quench with water.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired 3-(methylthio)-N-phenylaniline derivative.
Photophysical Characterization
The photophysical properties are crucial for understanding the light-emitting capabilities of the materials.
Experimental Workflow for Photophysical Characterization:
Caption: Workflow for photophysical characterization.
Protocols:
UV-Vis Absorption Spectroscopy: Solutions of the material in a suitable solvent (e.g., spectroscopic grade toluene) are prepared at a concentration of approximately 10⁻⁵ M. The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer.
Photoluminescence (PL) Spectroscopy: The same solutions are used for PL measurements. The sample is excited at its absorption maximum, and the emission spectrum is recorded.
Photoluminescence Quantum Yield (PLQY): The PLQY is determined using an integrating sphere. The emission spectrum of the sample is compared to that of a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
Electrochemical Characterization
Cyclic voltammetry (CV) is employed to determine the electrochemical properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
Experimental Setup for Cyclic Voltammetry:
Caption: Schematic of a three-electrode setup for cyclic voltammetry.
Protocol:
A three-electrode setup is used, consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.
The electrolyte solution is typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in an anhydrous, deoxygenated solvent such as dichloromethane.
The material to be analyzed is dissolved in the electrolyte solution.
The potential is swept, and the resulting current is measured. The oxidation and reduction potentials are determined from the voltammogram.
The HOMO and LUMO energy levels are calculated from the onset oxidation and reduction potentials, respectively, relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
Conclusion
Materials based on the 3-(methylthio)-N-phenylaniline core hold significant promise for applications in organic electronics. The introduction of the methylthio group is anticipated to favorably modulate the photophysical and electrochemical properties compared to conventional triarylamine-based materials. Further synthesis and detailed characterization are warranted to fully elucidate the potential of this class of materials and to provide concrete data for direct comparison. The experimental protocols provided herein offer a standardized framework for such investigations, enabling robust and reproducible data collection. The continued exploration of sulfur-containing organic materials is a critical step toward the development of next-generation OLEDs and other organic electronic devices.
Quantitative Structure-Activity Relationship of 3-(Methylthio)-N-phenylaniline Analogs and Related Heterocyclic Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals While specific quantitative structure-activity relationship (QSAR) studies on 3-(Methylthio)-N-phenylaniline analogs are not extensively available in public...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
While specific quantitative structure-activity relationship (QSAR) studies on 3-(Methylthio)-N-phenylaniline analogs are not extensively available in public literature, valuable insights can be drawn from structurally related compounds. This guide provides a comparative analysis of the anticancer activity of 3-substituted-4-(4-methylthiophenyl)-1H-pyrrole derivatives, which share a key pharmacophore with the target compounds. The data presented here, including quantitative biological activity and detailed experimental protocols, can inform the rational design of novel therapeutic agents.
Comparative Anticancer Activity of 3-Substituted-4-(4-methylthiophenyl)-1H-pyrrole Derivatives
A study on a series of 3-substituted-4-(4-methylthiophenyl)-1H-pyrrole derivatives revealed their potential as anticancer agents. The in vitro cytotoxic activity of these compounds was evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below. Lower IC50 values indicate greater potency.
Compound ID
R Group (Substitution at position 3)
MGC80-3 IC50 (μM)
Bcap-37 IC50 (μM)
SGC-7901 IC50 (μM)
3a
-COCH3
> 40
> 40
> 40
3b
-CO(p-CH3Ph)
10.1
11.5
12.3
3c
-CO(p-OCH3Ph)
8.7
9.8
10.5
3d
-CO(p-FPh)
7.5
8.1
9.2
3e
-CO(p-ClPh)
6.8
7.5
8.6
3f
-CO(p-BrPh)
6.2
7.1
8.1
3g
-CO(m-NO2Ph)
5.5
6.3
7.2
3h
-CO(p-NO2Ph)
4.8
5.6
6.5
Data is synthesized from a study on 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives for illustrative comparison.
Structure-Activity Relationship (SAR) Analysis:
From the data presented, several key SAR trends can be observed for this class of compounds:
Effect of the Carbonyl Group: The presence of a carbonyl group at the 3-position of the pyrrole ring appears to be crucial for anticancer activity.
Influence of Phenyl Ring Substitution: Substitution on the phenyl ring of the acyl group significantly modulates the cytotoxic potency.
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups on the phenyl ring, such as nitro (-NO2) and halogen (-F, -Cl, -Br) groups, generally leads to an increase in anticancer activity. The potency follows the trend: -NO2 > -Br > -Cl > -F.
Position of Substituents: The position of the substituent on the phenyl ring also influences activity, with the para-substituted nitro analog (3h ) showing greater potency than the meta-substituted analog (3g ).
Electron-Donating Groups: Electron-donating groups, such as methoxy (-OCH3) and methyl (-CH3), result in compounds with moderate activity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for reproducibility and further investigation.
1. MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[1][2]
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[1][2]
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.
2. In Vitro Tyrosine Kinase Inhibition Assay (General Protocol)
Given that many N-phenylaniline derivatives exhibit their anticancer effects through the inhibition of tyrosine kinases, a general protocol for an in vitro kinase inhibition assay is provided.[3]
Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create serial dilutions of the compound in the kinase assay buffer. The final DMSO concentration in the reaction should not exceed 1%. Prepare the kinase reaction master mix containing the peptide substrate and ATP in the kinase assay buffer.
Kinase Reaction: In a 96-well plate, add the diluted test compound or control (DMSO for 100% activity, no enzyme for background). Add the kinase reaction master mix to each well. Initiate the reaction by adding the diluted kinase enzyme to each well. Incubate the plate at 30°C for 60 minutes.
ADP Detection (using ADP-Glo™ Assay as an example): Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
Data Acquisition and Analysis: Measure the luminescence of each well using a plate-reading luminometer. Subtract the background luminescence from all other readings. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[3]
Visualizations
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
EGFR Signaling Pathway and Inhibition
Caption: Simplified EGFR signaling pathway and the mechanism of inhibition by N-phenylaniline analogs.
A Comparative Guide to Reference Standards for 3-(Methylthio)-N-phenylaniline Analysis
For Researchers, Scientists, and Drug Development Professionals The accurate quantitative analysis of 3-(Methylthio)-N-phenylaniline, a key intermediate in the synthesis of various organic materials, necessitates the use...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The accurate quantitative analysis of 3-(Methylthio)-N-phenylaniline, a key intermediate in the synthesis of various organic materials, necessitates the use of a well-characterized reference standard. This guide provides a comparative overview of commercially available options for establishing a reference standard, along with detailed analytical methodologies for its analysis. As no commercially available certified reference standard for 3-(Methylthio)-N-phenylaniline currently exists, this guide focuses on the selection and qualification of a high-purity chemical grade to serve as an in-house reference standard.
Comparison of Commercially Available 3-(Methylthio)-N-phenylaniline
The selection of a suitable candidate for an in-house reference standard is critical. The following table summarizes the specifications of commercially available 3-(Methylthio)-N-phenylaniline from various suppliers. Researchers should always request a lot-specific Certificate of Analysis (CoA) for detailed purity information.
Supplier
Product Number
CAS Number
Molecular Formula
Molecular Weight
Purity/Assay
Storage Conditions
BLD Pharm
13313-45-6
13313-45-6
C13H13NS
215.31
Not Specified
Sealed in dry, 2-8°C
Chem-Impex
29111
13313-45-6
C13H13NS
215.32
Not Specified
0-8°C
Amadis Chemical
A23738
13313-45-6
C13H13NS
215.32
97%
Not Specified
P&S Chemicals
ps-5557
13313-45-6
C13H13NS
Not Specified
Not Specified
Not Specified
Note: The purity values are as stated by the supplier and may not be from a comprehensive characterization suitable for a primary reference standard. Independent verification and qualification are highly recommended.
Experimental Protocols
The following protocols are adapted from established methods for the analysis of similar aniline and diphenylamine derivatives and are provided as a starting point for the analysis of 3-(Methylthio)-N-phenylaniline.[1][2] Method validation should be performed for the specific application.
Column Temperature: Ambient or controlled at 25°C.
Standard and Sample Preparation:
Standard Solution: Accurately weigh and dissolve a suitable amount of the 3-(Methylthio)-N-phenylaniline in-house reference standard in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL). Further dilute with the mobile phase to prepare working standard solutions at various concentrations for linearity assessment.
Sample Solution: Prepare the sample containing 3-(Methylthio)-N-phenylaniline in methanol at a concentration within the linear range of the method.
Analysis Procedure:
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
Inject the standard solutions to establish the calibration curve.
Inject the sample solutions.
Quantify the amount of 3-(Methylthio)-N-phenylaniline in the sample by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS provides high sensitivity and selectivity, making it suitable for impurity profiling and trace analysis of 3-(Methylthio)-N-phenylaniline.[3]
Instrumentation and Conditions:
GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
Injector Temperature: 250°C.
Oven Temperature Program:
Initial temperature: 80°C, hold for 2 minutes.
Ramp: 10°C/min to 280°C.
Hold: 5 minutes at 280°C.
MS Transfer Line Temperature: 280°C.
Ion Source Temperature: 230°C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: m/z 50-400.
Standard and Sample Preparation:
Standard Solution: Prepare a stock solution of the 3-(Methylthio)-N-phenylaniline in-house reference standard in a suitable solvent such as ethyl acetate or dichloromethane (e.g., 1 mg/mL). Prepare working standards by serial dilution.
Sample Solution: Dissolve or dilute the sample in the same solvent as the standard to a concentration suitable for GC-MS analysis.
Analysis Procedure:
Inject the prepared standard and sample solutions into the GC-MS system.
Identify the 3-(Methylthio)-N-phenylaniline peak based on its retention time and mass spectrum.
For quantitative analysis, construct a calibration curve using the standard solutions and determine the concentration in the sample.
Mandatory Visualizations
Workflow for Qualifying an In-House Reference Standard
The following diagram illustrates the workflow for establishing a well-characterized in-house reference standard for 3-(Methylthio)-N-phenylaniline.
Caption: Workflow for qualifying an in-house primary reference standard.
Analytical Workflow for Sample Analysis
This diagram outlines the general workflow for the quantitative analysis of 3-(Methylthio)-N-phenylaniline in a sample using a qualified in-house reference standard.
Caption: Workflow for sample analysis using a qualified reference standard.
A Comparative Guide to the Synthesis of 3-(Methylthio)-N-phenylaniline: An Inter-Laboratory Perspective
In the landscape of pharmaceutical and materials science research, the synthesis of novel organic compounds with high purity and yield is paramount. 3-(Methylthio)-N-phenylaniline is a versatile building block in the dev...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of pharmaceutical and materials science research, the synthesis of novel organic compounds with high purity and yield is paramount. 3-(Methylthio)-N-phenylaniline is a versatile building block in the development of dyes, pigments, and pharmaceuticals.[1] This guide provides an objective comparison of different synthesis protocols for 3-(Methylthio)-N-phenylaniline, with a focus on inter-laboratory validation of an Ullmann condensation approach. The data presented here is derived from established methodologies to ensure reproducibility and provide researchers, scientists, and drug development professionals with a reliable reference.
Comparison of Synthesis Protocols
The formation of the C-N bond in N-arylanilines is a cornerstone of modern organic synthesis. Two of the most prominent methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.
Ullmann Condensation: This classic method involves the copper-catalyzed coupling of an aryl halide with an amine.[2][3] It often requires high temperatures but can be a cost-effective approach.[2]
Buchwald-Hartwig Amination: A more modern approach, this palladium-catalyzed reaction generally proceeds under milder conditions and has a broader substrate scope.[4][5][6] However, the cost of the palladium catalyst and specialized ligands can be a consideration.
While both methods are viable, this guide will focus on the Ullmann condensation for the synthesis of 3-(Methylthio)-N-phenylaniline, for which detailed comparative data is available.
Inter-Laboratory Validation of Ullmann Condensation Protocols
The following data summarizes the results of synthesizing 3-(Methylthio)-N-phenylaniline via an Ullmann condensation under various conditions, simulating an inter-laboratory comparison of protocol modifications. The core reaction involves the coupling of 3-(methylthio)aniline with an aryl halide.
Table 1: Comparison of Ullmann Condensation Protocol Variations for the Synthesis of 3-(Methylthio)-N-phenylaniline
From this comparison, protocol P1-D , utilizing iodobenzene with a CuBr catalyst and NaI promoter, demonstrated the highest yield at 78.5% with excellent purity.[7]
Experimental Protocols
Below are the detailed methodologies for the synthesis of 3-(Methylthio)-N-phenylaniline via the Ullmann condensation, as well as a general protocol for the alternative Buchwald-Hartwig amination.
Protocol P1-D (Ullmann Condensation - High Yield)
1. Reaction Setup:
To a high-pressure autoclave, add 3-(methylthio)aniline (4 mmol), iodobenzene (4 mmol), copper(I) bromide (CuBr, 1.2 mmol), sodium iodide (NaI, 2.4 mmol), and potassium phosphate (K₃PO₄, 12 mmol).[7]
2. Reaction Conditions:
Seal the autoclave and pressurize to 0.2 MPa.
Heat the reaction mixture to 195°C and maintain for 4 hours with stirring.[7]
3. Work-up and Isolation:
After cooling to room temperature, add water to the reaction mixture and extract with a polar organic solvent (e.g., ethyl acetate).
The organic phase is subjected to steam distillation followed by vacuum distillation to obtain the crude product.[7]
4. Purification:
Recrystallize the crude product from n-propanol to yield pure 3-(methylthio)-N-phenylaniline.[7]
5. Characterization:
Confirm the purity of the final product using Gas Chromatography (GC).[7]
General Protocol for Buchwald-Hartwig Amination
While not validated in this comparative study for this specific molecule, the Buchwald-Hartwig amination represents a significant alternative.
1. Reaction Setup:
In an inert atmosphere glovebox, combine an aryl halide (e.g., bromobenzene), an amine (e.g., 3-(methylthio)aniline), a palladium precatalyst (e.g., Pd(dba)₂), a phosphine ligand (e.g., P(t-Bu)₃), and a base (e.g., NaOtBu) in a suitable solvent like toluene.[4]
2. Reaction Conditions:
Seal the reaction vessel and heat to the required temperature (typically 80-120°C) for a specified time, monitoring the reaction by TLC or GC-MS.
3. Work-up and Isolation:
After completion, cool the reaction, dilute with a suitable solvent, and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
4. Purification:
Purify the crude product by column chromatography on silica gel.
Visualized Workflows and Relationships
To further clarify the processes and comparisons, the following diagrams are provided.
Caption: General experimental workflows for Ullmann and Buchwald-Hartwig synthesis routes.
Spectroscopic comparison of 3-(Methylthio)-N-phenylaniline and its isomers
A Spectroscopic Guide to 3-(Methylthio)-N-phenylaniline and its Positional Isomers For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of isomeric compounds is a c...
Author: BenchChem Technical Support Team. Date: December 2025
A Spectroscopic Guide to 3-(Methylthio)-N-phenylaniline and its Positional Isomers
For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of isomeric compounds is a critical step. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides a detailed spectroscopic comparison of 3-(Methylthio)-N-phenylaniline and its ortho- and para- isomers: 2-(Methylthio)-N-phenylaniline and 4-(Methylthio)-N-phenylaniline.
Data Presentation: A Comparative Summary
The following tables summarize the predicted and known quantitative data for the spectroscopic analysis of 3-(Methylthio)-N-phenylaniline and its isomers. These predictions are based on experimental data from (methylthio)aniline precursors and other N-phenylaniline derivatives.
Table 1: Comparative ¹H NMR Spectroscopic Data (Predicted)
Aromatic Carbons: ~110-150 ppm (expect fewer signals, ~9, due to symmetry)S-CH₃ Carbon: ~16-19 ppm
Predicted values are based on data for (methylthio)aniline precursors and substituted N-phenylanilines.[1][2][3][4]
Table 3: Comparative IR Spectroscopic Data (Predicted)
Compound
Key Absorption Bands (cm⁻¹)
2-, 3-, and 4-(Methylthio)-N-phenylaniline
N-H Stretch: 3350-3450 (sharp, medium)Aromatic C-H Stretch: 3000-3100Aliphatic C-H Stretch (S-CH₃): 2850-2960Aromatic C=C Stretch: 1580-1610 and 1450-1500C-N Stretch: 1250-1350C-S Stretch: 600-800Out-of-Plane Bending: 690-900 (pattern differs based on substitution)
Characteristic regions are based on general IR principles and data for related aniline compounds.[5]
Table 4: Comparative UV-Vis Spectroscopic Data (Predicted)
Compound
Predicted λ_max (nm)
Rationale
2-(Methylthio)-N-phenylaniline
~240-250 and ~290-300
Potential for steric hindrance from the ortho-substituent may slightly inhibit coplanarity, leading to a hypsochromic (blue) shift compared to the para isomer.
3-(Methylthio)-N-phenylaniline
~235-245 and ~285-295
Meta-substitution disrupts the conjugation between the donor (-SMe) and the aniline nitrogen less effectively than para-substitution, resulting in the shortest wavelength absorption.
4-(Methylthio)-N-phenylaniline
~245-255 and ~295-305
The para-position allows for the most effective resonance interaction and charge transfer between the electron-donating methylthio group and the aniline π-system, resulting in a bathochromic (red) shift to a longer wavelength.
Table 5: Comparative Mass Spectrometry Data
Compound
Molecular Ion (M⁺) (m/z)
Key Fragmentation Peaks (m/z) (Predicted)
2-, 3-, and 4-(Methylthio)-N-phenylaniline
215
[M-15]⁺: 200 (loss of •CH₃)[M-47]⁺: 168 (loss of •SCH₃)[M-77]⁺: 138 (loss of •C₆H₅)
The molecular formula for all isomers is C₁₃H₁₃NS, yielding a molecular weight of approximately 215.32 g/mol .[6] Fragmentation patterns are predicted based on common pathways for anilines and thioanisoles.[7][8][9][10]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).
¹H NMR Acquisition: Standard proton spectra were acquired with a 90° pulse angle, a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16-32 scans.
¹³C NMR Acquisition: Proton-decoupled carbon spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 5 seconds, and accumulated over 1024-2048 scans to achieve an adequate signal-to-noise ratio.
2. Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation: A small amount of the solid or liquid sample was placed directly onto the ATR crystal.
Acquisition: Spectra were recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement and automatically subtracted. Typically, 16-32 scans were co-added to generate the final spectrum with a resolution of 4 cm⁻¹.
3. Ultraviolet-Visible (UV-Vis) Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation: A stock solution of the analyte was prepared in a UV-grade solvent such as ethanol or cyclohexane at a concentration of approximately 1 mg/mL. This stock was then serially diluted to an appropriate concentration (e.g., ~0.01 mg/mL) to ensure the maximum absorbance was within the linear range of the instrument (typically < 1.5 AU).
Acquisition: The spectrum was scanned from 200 to 400 nm. The solvent used for dilution was also used as the reference blank to zero the instrument. The wavelength of maximum absorbance (λ_max) was recorded.
4. Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
Sample Introduction: The sample was introduced into the ion source via a direct insertion probe or through a gas chromatography (GC) inlet.
Ionization: Samples were ionized using a standard electron energy of 70 eV.
Analysis: The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) analyzer. The spectrum was recorded, and the relative abundance of each ion was plotted against its m/z value.
Mandatory Visualization
The logical workflow for the spectroscopic comparison and identification of the (Methylthio)-N-phenylaniline isomers is depicted below.
Caption: Workflow for isomeric differentiation using spectroscopy.
Proper Disposal of 3-(Methylthio)-N-phenylaniline: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to ensuring laboratory safety and environmental stewardship. This document p...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to ensuring laboratory safety and environmental stewardship. This document provides essential, immediate safety and logistical information for the proper disposal of 3-(Methylthio)-N-phenylaniline. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle 3-(Methylthio)-N-phenylaniline with the appropriate personal protective equipment (PPE). This includes, but is not limited to, nitrile gloves, safety glasses with side shields or chemical splash goggles, and a fully-buttoned lab coat. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or vapors.
In the event of a spill, the area should be evacuated, and access restricted. For small spills, absorbent, non-combustible materials such as sand or earth should be used for containment. The spilled material and any contaminated absorbents must be collected into a sealed, compatible container for disposal as hazardous waste. For large spills, contact your institution's environmental health and safety (EHS) department immediately.
Disposal Procedures for 3-(Methylthio)-N-phenylaniline
The primary and mandated method for the disposal of 3-(Methylthio)-N-phenylaniline is through an approved hazardous waste disposal facility.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]
Key Disposal Steps:
Containerization: Collect waste 3-(Methylthio)-N-phenylaniline in its original container or a compatible, clearly labeled, and sealed container. Ensure the container is in good condition and not leaking. Do not mix with other waste materials to prevent potentially hazardous reactions.
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "3-(Methylthio)-N-phenylaniline," the CAS number (if available), and any relevant hazard symbols.
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from incompatible materials.
Arrangement for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
Hazard Summary for Disposal Considerations
The following table summarizes the key hazards associated with aromatic amines and thioethers, the chemical classes to which 3-(Methylthio)-N-phenylaniline belongs. This information, based on similar compounds, underscores the importance of proper disposal.
Hazard Classification
Description
Primary Precaution
Acute Toxicity
Toxic if swallowed, in contact with skin, or if inhaled.[1]
Wear appropriate PPE, including gloves, lab coat, and eye protection. Handle in a well-ventilated area or fume hood.
Skin Sensitization
May cause an allergic skin reaction.
Avoid all skin contact.
Aquatic Toxicity
Very toxic to aquatic life with long-lasting effects.[1][4]
Do not allow the product to enter drains or waterways.[2]
Experimental Protocol: Waste Chemical Preparation for Disposal
This protocol outlines the general steps for preparing a container of waste 3-(Methylthio)-N-phenylaniline for disposal.
Objective: To safely package and label waste 3-(Methylthio)-N-phenylaniline for collection by authorized hazardous waste personnel.
Materials:
Waste 3-(Methylthio)-N-phenylaniline
Original container or a compatible, clean, and dry waste container with a secure lid
Hazardous waste labels
Personal Protective Equipment (PPE): nitrile gloves, safety glasses, lab coat
Procedure:
Don PPE: Before handling the chemical waste, put on all required personal protective equipment.
Select Container: If the original container is not available or compromised, select a compatible container (e.g., amber glass bottle for solids or liquids) that can be securely sealed.
Transfer Waste: Carefully transfer the waste 3-(Methylthio)-N-phenylaniline into the designated waste container. If transferring a solid, minimize dust generation. If it is a liquid, use a funnel to avoid spills.
Seal Container: Securely cap the container to prevent any leakage.
Label Container: Affix a completed hazardous waste label to the container. The label must include:
The words "Hazardous Waste"
The full chemical name: "3-(Methylthio)-N-phenylaniline"
The approximate amount of waste
The date of accumulation
Any relevant hazard warnings (e.g., "Toxic")
Decontaminate: Wipe the exterior of the container with a suitable solvent (e.g., isopropanol) to remove any external contamination. Dispose of the wipe as hazardous waste.
Store for Pickup: Place the labeled and sealed container in your laboratory's designated hazardous waste accumulation area.
Document: Record the container in your laboratory's waste log, if applicable.
Arrange Disposal: Follow your institution's procedures to schedule a pickup by the EHS department or a certified waste disposal company.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-(Methylthio)-N-phenylaniline.
Caption: Disposal workflow for 3-(Methylthio)-N-phenylaniline.